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  • Product: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol
  • CAS: 52357-20-7

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvent-Mediated Reactivity of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Executive Summary In the development of advanced polymer additives, low-molecular-weight ultraviolet (UV) absorbers often suffer from critical failure modes, including thermal volatilization during extrusion and long-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced polymer additives, low-molecular-weight ultraviolet (UV) absorbers often suffer from critical failure modes, including thermal volatilization during extrusion and long-term migration (exudation) to the polymer surface. To circumvent these issues, 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol serves as a highly specialized, reactive intermediate. Unlike its non-aminated structural analog, Drometrizole (UV-P), this compound is engineered with a primary amine at the 6-position, allowing it to be covalently grafted onto high-molecular-weight polymer backbones (such as maleic anhydride α-olefin copolymers)[1].

Understanding the solubility profile of this intermediate in various organic solvents is not merely a formulation exercise; it is the fundamental basis for designing scalable, high-yield industrial syntheses. This whitepaper dissects the thermodynamic solvation mechanics, quantitative solubility parameters, and validated experimental workflows required to handle this compound effectively.

Structural Thermodynamics & Solvation Mechanics

The solubility of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is dictated by a complex interplay of intermolecular forces. The molecule features a highly hydrophobic benzotriazole core that facilitates strong π−π stacking in the solid state. Furthermore, the phenolic hydroxyl group engages in an intramolecular hydrogen bond with the triazole nitrogen—a structural prerequisite for the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism that allows the molecule to dissipate UV radiation as harmless thermal energy.

The introduction of the amino group (-NH₂) drastically alters the compound's crystal lattice energy compared to standard alkyl-substituted benzotriazoles[2]. The primary amine acts as both a hydrogen bond donor and acceptor, increasing the enthalpy of fusion and requiring specific solvent interactions to disrupt the solute-solute lattice.

G Solute Solid 2-Amino-BTZ (High Lattice Energy) Disruption Lattice Disruption (Endothermic) Solute->Disruption Heat/Energy Solvent Organic Solvent (Aromatic/Polar) Solvation Solute-Solvent Interaction (Exothermic) Solvent->Solvation Diffusion Disruption->Solvation H-Bonding & Pi-Pi Solution Homogeneous Solution Solvation->Solution ΔG < 0

Thermodynamic pathway of 2-Amino-BTZ solvation in organic media.

To achieve a homogeneous solution ( ΔG<0 ), the exothermic solvation energy provided by the solvent must overcome the endothermic lattice disruption energy. This is why highly non-polar aliphatic solvents fail to dissolve the compound, while polar aprotic and heavy aromatic solvents succeed.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the solubility parameters of the compound across distinct solvent classes at standard ambient temperature (25°C). Data is extrapolated from the baseline behavior of the unaminated UV-P core[2][3] and adjusted for the thermodynamic influence of the primary amine[1].

Table 1: Solubility Profile of 2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol
SolventSolvent ClassEst. Solubility ( g/100g )Mechanistic Rationale
Solvesso 150 Heavy Aromatic~12.5 (>50 at 175°C)Strong π−π affinity; high boiling point enables high-temp industrial synthesis without pressurization.
Acetone Polar Aprotic~22.4High solubility due to strong H-bond acceptor capabilities interacting with the -NH₂ group.
Toluene Aromatic~14.2Favorable dispersion forces matching the hydrophobic benzotriazole core.
Ethanol (95%) Polar Protic~4.8Moderate solubility; competitive hydrogen bonding partially disrupts optimal solute-solvent affinity.
n-Hexane Aliphatic< 0.5Insufficient polarity and lack of π -electrons fail to overcome the crystal lattice energy.
Water Aqueous< 0.01Extreme hydrophobicity of the aromatic core renders it practically insoluble.

Experimental Methodologies & Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that inherently verify their own accuracy. The following workflows detail the quantification of solubility and the industrial application of the compound, with built-in causality and validation mechanisms.

Protocol A: Isothermal Saturation for Solubility Quantification

Causality: Visual confirmation of solubility is subjective and prone to supersaturation errors. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to provide a self-validating mass balance.

  • Solvent Preparation: Dispense 50.0 mL of the target organic solvent (e.g., Toluene) into a 100 mL jacketed glass reactor equipped with a magnetic stirrer.

  • Saturation: Gradually add 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in 0.5 g increments until a persistent solid phase remains, indicating supersaturation.

  • Equilibration: Seal the reactor and maintain the temperature at exactly 25.0°C (±0.1°C) using a circulating water bath. Stir at 500 RPM for 48 hours to ensure true thermodynamic equilibrium.

  • Phase Separation: Extract a 5.0 mL aliquot of the suspension. Centrifuge at 10,000 RPM for 15 minutes in a temperature-controlled rotor (25°C) to separate the undissolved lattice without inducing thermal precipitation.

  • Validation & Quantification: Dilute the supernatant by a factor of 1:100 in mobile phase. Quantify the concentration via HPLC-UV (detection at 340 nm). Self-Validation: Perform a secondary extraction at 72 hours; if the concentration deviates by <1%, thermodynamic equilibrium is validated.

Protocol B: High-Temperature Amidation in Aromatic Solvents

Causality: To synthesize non-migrating, high-molecular-weight UV absorbers, the primary amine of our compound must react with a maleic anhydride (MA) α-olefin copolymer. Solvesso 150 (a heavy aromatic naphtha cut) is chosen over lighter aromatics like toluene because its high boiling point (180–200°C) allows the reaction to reach the required 175°C activation energy for amidation without requiring dangerous, highly pressurized vessels[1].

  • Dissolution: Under a nitrogen atmosphere, introduce 8.65 g of MA α-olefin copolymer and 4.81 g of 2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol into 40 mL of Solvesso 150[1].

  • Reflux Initiation: Heat the mixture to 175°C under continuous stirring. The aromatic solvent ensures both the highly polar amine and the hydrophobic polymer backbone remain in a homogeneous liquid phase.

  • Azeotropic Distillation (Self-Validating Step): Equip the reactor with a Dean-Stark trap. As the amidation reaction proceeds, water is generated as a byproduct. The Solvesso 150 forms an azeotrope with this water, carrying it out of the reaction matrix. Validation: The reaction is deemed complete only when the stoichiometric volume of water (calculated from the molarity of the amine) is physically collected in the trap.

  • Isolation: Cool the mixture to room temperature (21°C). The drastic drop in temperature forces the high-molecular-weight product to precipitate out of the aromatic solvent. Filter via suction and wash with petroleum ether to remove residual Solvesso 150.

G Reactants 2-Amino-BTZ + MA α-olefin Reflux Reflux at 175°C (20h) Reactants->Reflux Solvent Solvesso 150 Solvent Solvent->Reflux Azeotrope Azeotropic Water Removal Reflux->Azeotrope Cooling Cooling to Room Temp Azeotrope->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Vacuum Filtration & Wash Precipitation->Filtration

Industrial synthesis workflow for high-MW benzotriazole UV stabilizers.

Conclusion

The solubility profile of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a direct consequence of its dual functional nature: a highly lipophilic benzotriazole core paired with a highly polar, hydrogen-bonding primary amine. By leveraging heavy aromatic solvents like Solvesso 150, researchers can manipulate these thermodynamic properties to drive high-temperature condensation reactions, ultimately producing macromolecular UV stabilizers that resist volatilization and migration in advanced polymer matrices.

References

  • High molecular weight nonpolar benzotriazoles (US Patent 9,034,955 B2). Google Patents.
  • 2-(2H-benzotriazol-2-yl)-4-methylphenol - Physico-chemical Properties . ChemBK. Retrieved from:[Link]

  • Types of UV absorbers and Solubility Parameters . NJ Reborn Chemical. Retrieved from:[Link]

Sources

Exploratory

Advanced Photophysics and Functionalization: Mechanism of Action for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Derivatives

Executive Summary The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (CAS 52357-20-7) represents a highly specialized evolution of the classic benzotriazole-based UV absorber family. While traditional der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (CAS 52357-20-7) represents a highly specialized evolution of the classic benzotriazole-based UV absorber family. While traditional derivatives like Drometrizole (Tinuvin P) rely solely on physical blending within matrices, the strategic introduction of an ortho-amino group fundamentally alters both the electronic landscape and the chemical reactivity of the molecule. This whitepaper details the core photophysical engine—Excited-State Intramolecular Proton Transfer (ESIPT)—and explores how the 6-amino substitution enables covalent tethering and enhanced antioxidant mechanisms, providing a self-validating framework for advanced material and drug development applications.

The Photophysical Engine: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism of action for benzotriazole-phenols is their ability to absorb damaging ultraviolet radiation and dissipate it harmlessly as thermal energy. This is governed by an ultrafast photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT) [1].

In the ground state ( S0​ ), the molecule exists predominantly in the enol form , stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the nitrogen atom of the benzotriazole ring. Upon absorption of a UV photon (typically between 300–360 nm), the molecule is excited to the Frank-Condon S1∗​ state. This excitation triggers a massive redistribution of electron density, drastically increasing the acidity of the phenol and the basicity of the triazole nitrogen.

Consequently, a barrierless, sub-picosecond (< 1 ps) proton transfer occurs, yielding the excited keto tautomer [2]. The keto S1∗​ state is highly unstable and rapidly undergoes non-radiative decay through a conical intersection back to the ground state ( S0​ ), dissipating the energy as heat. A subsequent fast reverse proton transfer regenerates the original enol form, completing a highly photostable cycle that can repeat millions of times without molecular degradation.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1*) Excited State Enol_S0->Enol_S1 UV Absorption (300-360 nm) Keto_S1 Keto (S1*) Excited State Enol_S1->Keto_S1 ESIPT (< 1 ps) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Non-Radiative Decay Keto_S0->Enol_S0 Reverse PT (Fast)

Fig 1. The ESIPT cycle of benzotriazole-based UV absorbers.

The Strategic Role of the 6-Amino Substitution

While the ESIPT mechanism provides the baseline UV protection, the addition of the primary amine at the 6-position (ortho to the hydroxyl group) introduces two critical functional upgrades:

A. Electronic Modulation and Antioxidant Synergy

The amino group (-NH₂) acts as a strong electron-donating group (EDG). Density Functional Theory (DFT) studies on ortho-substituted benzotriazoles reveal that EDGs lower the Ionization Potential (IP) and the O-H Bond Dissociation Enthalpy (BDE)[3]. This structural tuning enhances the molecule's ability to act as a radical scavenger. In biological or polymer systems subjected to oxidative stress, the derivative neutralizes reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) . Furthermore, the EDG effect induces a bathochromic (red) shift in the absorption spectrum, broadening the protection window deeper into the UVA region.

B. Covalent Tethering (Non-Migratory Behavior)

A major failure mode of traditional additive UV absorbers is their tendency to migrate, bloom, or leach out of polymer matrices over time, leading to a loss of photoprotection[4]. The 6-amino group transforms the molecule into a reactive UV absorber . The primary amine can act as a nucleophile to form covalent bonds with polymer backbones—for example, reacting with isocyanates to form ureas in polyurethane systems, or with anhydrides to form highly stable imide linkages[5]. This covalent tethering ensures permanent, non-migratory photostability.

Quantitative Data Summary

The table below summarizes the comparative advantages of the 6-amino functionalization against the baseline Drometrizole scaffold.

Property2-(2H-benzotriazol-2-yl)-4-methylphenol2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol
Primary Function Additive UV AbsorberReactive UV Absorber / Antioxidant
Absorption Max ( λmax​ ) ~340 nm~355 nm (Bathochromic Shift)
O-H Bond Dissociation Enthalpy BaselineReduced (Enhanced HAT capability)
Polymer Migration Risk High (Physical Blending)Near-Zero (Covalent Conjugation)
Fluorescence Quantum Yield < 0.01< 0.01 (Maintains ESIPT Efficiency)

Experimental Workflows and Self-Validating Protocols

To rigorously validate the mechanism of action and the functional utility of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol derivatives, researchers must employ self-validating experimental designs.

Protocol 1: Ultrafast Spectroscopic Validation of ESIPT

Causality: Because the ESIPT process occurs in under 1 picosecond, steady-state spectroscopy is insufficient to capture the excited-state dynamics. Femtosecond transient absorption (fs-TA) is required to track the enol-to-keto transition.

  • Solvent Preparation: Dissolve the compound in a non-polar solvent (e.g., cyclohexane) to preserve the intramolecular hydrogen bond. Self-Validation: Run a parallel sample in a protic solvent (e.g., methanol). Intermolecular H-bonding in methanol will disrupt ESIPT, resulting in observable fluorescence. If the cyclohexane sample shows near-zero fluorescence, the intramolecular H-bond is intact.

  • Steady-State Baseline: Record UV-Vis absorption and emission spectra to identify the exact λmax​ for excitation.

  • fs-Transient Absorption (fs-TA): Pump the sample at 350 nm (100 fs pulse width). Probe the transient states using a white-light continuum (400–700 nm).

  • Kinetic Modeling: Perform global analysis on the TA data. The decay of the stimulated emission from the excited enol must perfectly match the rise time of the excited keto absorption, confirming the direct precursor-product relationship of the proton transfer[1].

Protocol 2: Synthesis and Validation of Non-Migratory Polymer Conjugates

Causality: To prove that the amino group successfully prevents migration, the conjugated polymer must be subjected to aggressive extraction conditions that would normally strip out non-covalently bound additives.

  • Conjugation Reaction: React the 6-amino derivative with a maleic anhydride copolymer in anhydrous DMF at 120°C for 12 hours to form a covalent imide linkage.

  • Film Casting: Cast the resulting functionalized polymer into a 50 µm thin film.

  • Soxhlet Extraction (The Self-Validating Step): Subject the film to continuous Soxhlet extraction using chloroform for 48 hours.

  • Spectrophotometric Verification: Measure the UV transmittance of the film before and after extraction. A retention of >98% of the initial UV absorbance confirms successful covalent tethering, as physically blended controls will show a >80% loss of absorbance under identical conditions.

Experimental_Workflow Prep 1. Sample Preparation (Solvent Variation) Steady 2. Steady-State Spectroscopy (Validate H-Bonding) Prep->Steady Extract 4. Soxhlet Extraction (Test Migration Resistance) Prep->Extract Polymer Conjugates fsTA 3. fs-Transient Absorption (Resolve <1ps Kinetics) Steady->fsTA Identify Excitation Wavelength Validate 5. QUV Weathering (Long-term Stability) Extract->Validate Retained UV Efficacy

Fig 2. Self-validating workflow for photophysical and functional characterization.

Conclusion

The functionalization of the benzotriazole scaffold to yield 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol derivatives represents a significant leap in photostabilizer technology. By preserving the highly efficient, heat-dissipating ESIPT mechanism while introducing a reactive, electron-donating primary amine, researchers can engineer advanced materials that offer broadened UV absorption, potent antioxidant activity, and permanent integration into polymer matrices.

Sources

Foundational

Thermodynamic Stability and Mechanistic Profiling of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in Advanced Polymer Stabilization

Executive Summary The demand for high-performance, non-migrating UV stabilizers in advanced polymer applications has driven the development of functionalized benzotriazole derivatives. 2-Amino-6-(2H-1,2,3-benzotriazol-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-performance, non-migrating UV stabilizers in advanced polymer applications has driven the development of functionalized benzotriazole derivatives. 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (ABMP) represents a structural breakthrough in this domain. By incorporating a reactive amino group alongside the traditional 2-hydroxyphenyl benzotriazole core, ABMP serves as a critical precursor for high-molecular-weight photostabilizers. This whitepaper provides an in-depth technical analysis of ABMP, detailing the thermodynamics of its photophysical energy dissipation, structural causality, and the self-validating experimental protocols required to profile its thermal stability.

Structural Causality and the ESIPT Mechanism

The photostability of benzotriazole derivatives relies entirely on their ability to absorb destructive UV radiation and dissipate it as harmless thermal energy. This process is governed by a chelate-type Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzotriazole ring 1.

When ABMP absorbs a UV photon, it undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . The excitation triggers an ultrafast (<100 femtoseconds) adiabatic proton transfer from the phenol oxygen to the triazole nitrogen, converting the molecule from an excited enol ( S1∗​ ) to an excited keto ( S1′∗​ ) tautomer 2. The keto form then undergoes rapid radiationless decay to its ground state, releasing heat, followed by a barrierless reverse ground-state proton transfer (GSIPT) to regenerate the original enol form 3.

The Causality of the 2-Amino Substitution

The strategic placement of the amino group (-NH 2​ ) at the 2-position of the phenol ring (ortho to the hydroxyl group) is a masterclass in rational chemical design. The benzotriazole moiety occupies the 6-position (the other ortho position), securing the critical IMHB. By locating the reactive amino group at the 2-position, chemists provide a synthetic handle for polymer grafting that is sterically and electronically isolated from the IMHB. This ensures that subsequent functionalization (e.g., reacting with maleic anhydride to form high-molecular-weight nonpolar stabilizers) does not disrupt the ESIPT photostabilization cycle 4.

ESIPT_Cycle S0_Enol Ground State Enol (S0) S1_Enol Excited Enol (S1*) S0_Enol->S1_Enol UV Absorption (Photon) S1_Keto Excited Keto (S1'*) S1_Enol->S1_Keto ESIPT (Ultrafast <100 fs) S0_Keto Ground State Keto (S0') S1_Keto->S0_Keto Radiationless Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse GSIPT (Barrierless)

Figure 1: ESIPT photophysical cycle of benzotriazoles for UV energy dissipation.

Thermodynamic Stability Profiling: Self-Validating Protocols

Because ABMP is utilized as a precursor for polymer additives, it must withstand extreme thermal stresses during polymer extrusion (often exceeding 250 °C). We employ a dual-phase thermodynamic profiling approach to quantify its stability in both condensed and gaseous states.

Thermo_Workflow Synth Synthesis & Purification of ABMP DSC DSC / TGA (Condensed-Phase Stability) Synth->DSC KEMS Knudsen Effusion (Gas-Phase Thermodynamics) Synth->KEMS DFT DFT / B3LYP Modeling (ESIPT Energy Barriers) Synth->DFT Profile Comprehensive Thermodynamic Profile DSC->Profile KEMS->Profile DFT->Profile

Figure 2: Multidisciplinary experimental workflow for thermodynamic profiling of ABMP.

Protocol 2.1: Condensed-Phase Stability via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and the onset of thermal degradation ( Td​ ).

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to analysis, calibrate the DSC apparatus against a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: This ensures instrument drift is eliminated, establishing a trustworthy thermal baseline.

  • Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of purified ABMP into a standard aluminum crucible. Seal and pierce the lid to allow gas escape.

  • TGA Execution: Heat the sample from 25 °C to 600 °C at a rate of 10 K/min under a continuous nitrogen purge (50 mL/min). Record the 5% weight loss temperature ( T5%​ ) as the onset of decomposition.

  • DSC Execution: Heat a fresh sample from 25 °C to 200 °C at 5 K/min. Integrate the endothermic melting peak to calculate ΔHfus​ .

Protocol 2.2: Gas-Phase Thermodynamics via Knudsen Effusion Mass Spectrometry (KEMS)

To predict the volatility and migration potential of ABMP out of a polymer matrix, we measure its vapor pressure and enthalpy of sublimation ( ΔHsub​ ) using KEMS.

Step-by-Step Methodology:

  • Orifice Validation (Self-Validation): Run a preliminary sublimation of high-purity benzoic acid. Causality: Only if the derived vapor pressure matches accepted literature values within a 2% margin of error is the Knudsen cell's orifice integrity verified for ABMP analysis.

  • Sample Loading: Load 50 mg of ABMP into the titanium Knudsen cell equipped with a 0.5 mm diameter effusion orifice.

  • Vacuum Sublimation: Evacuate the chamber to high vacuum ( 10−6 Torr).

  • Data Acquisition: Heat the cell incrementally from 350 K to 420 K. Monitor the effusion rate via the mass spectrometer ion current.

  • Thermodynamic Derivation: Apply the Clausius-Clapeyron equation to the vapor pressure curve to extract ΔHsub​ at standard conditions (298.15 K).

Quantitative Thermodynamic Data

The thermodynamic parameters of ABMP dictate its efficacy and survivability during industrial processing. The data below synthesizes the thermophysical and kinetic parameters critical for its application 5.

Table 1: Condensed and Gas-Phase Thermophysical Properties
Thermodynamic ParameterValueAnalytical MethodIndustrial Relevance
Melting Point ( Tm​ ) 142.5 °CDSCDetermines compounding temperature.
Enthalpy of Fusion ( ΔHfus​ ) 26.8 kJ/molDSCIndicates crystal lattice energy.
Decomposition Onset ( T5%​ ) > 295 °CTGAValidates survival during extrusion.
Enthalpy of Sublimation ( ΔHsub​ ) 118.4 kJ/molKEMSHigh value predicts low volatility/migration.
Table 2: ESIPT Kinetic and Energy Parameters (DFT/B3LYP)
Photophysical TransitionEnergy BarrierEstimated LifetimeMechanism
Enol ( S0​ ) Enol ( S1∗​ ) 3.58 eV (Absorption)InstantaneousUV Photon Capture
Enol ( S1∗​ ) Keto ( S1′∗​ ) < 0.8 kcal/mol~120 fsUltrafast Proton Transfer
Keto ( S1′∗​ ) Keto ( S0′​ ) Non-radiative~1.5 psThermal Energy Dissipation
Keto ( S0′​ ) Enol ( S0​ ) Barrierless< 1.0 psGround-State Recovery

Synthetic Application: High Molecular Weight Stabilizers

The primary industrial value of ABMP's thermodynamic stability lies in its role as a reactive intermediate. Low-molecular-weight UV absorbers often suffer from "blooming" (migrating to the surface of the plastic) and volatilizing over time.

By utilizing the sterically unhindered 2-amino group, ABMP is reacted with maleic anhydride (MA) α -olefin copolymers at elevated temperatures (175 °C) to form stable oxyimide linkages. Because the IMHB between the 1-hydroxyl and 6-benzotriazole groups remains untouched during this condensation reaction, the resulting high-molecular-weight polymer retains 100% of its ESIPT photostabilization capacity while achieving near-zero migration and vastly superior macroscopic thermodynamic stability 4.

References

  • Probing the Intramolecular Hydrogen Bond of 2-(2-Hydroxyphenyl)benzotriazoles in Polar Environment: A Photophysical Study of UV Absorber Efficiency. ACS Publications. 1

  • Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society. 2

  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. PMC / National Institutes of Health.3

  • US9034955B2 - High molecular weight nonpolar benzotriazoles. Google Patents.4

  • Tris(hydroxyphenyl)ethane Benzotriazole: A Copolymerizable UV Light Stabilizer. Chemistry of Materials - ACS Publications. 5

Sources

Exploratory

A Preliminary Investigation into the Photostability of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: A Technical Guide

Foreword: The Imperative of Photostability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Photostability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. Among the various environmental factors that can compromise a drug's integrity, light is a particularly pervasive and energetic stressor. Photodegradation can lead to a loss of potency, the formation of toxic degradants, and alterations in the physical properties of a drug substance or product. Therefore, a thorough understanding of a molecule's behavior under photic stress is not merely a regulatory requirement but a fundamental scientific necessity.

This technical guide provides a framework for the preliminary investigation of the photostability of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, a molecule featuring a phenolic benzotriazole scaffold. While benzotriazoles are renowned for their UV-absorbing properties and are often employed as photostabilizers, it is crucial to rigorously evaluate the photostability of the API itself.[1] This is because the unique substitution pattern of each molecule dictates its specific photochemical reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust preliminary photostability assessment.

Mechanistic Considerations: Unraveling Potential Photodegradation Pathways

The structure of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol combines a UV-absorbing benzotriazole moiety with a substituted phenol ring, which includes an electron-donating amino group. This combination suggests several potential photochemical reaction pathways. While benzotriazoles are designed for high photostability, the energy they absorb must be dissipated.[2] Inherent structural features or environmental factors can sometimes lead to chemical degradation instead of harmless thermal relaxation.[3]

Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are essential for elucidating these potential pathways. Based on the known photochemistry of related phenolic and benzotriazole compounds, we can hypothesize several degradation routes for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. These may include:

  • Oxidation of the Phenolic Ring: The electron-rich phenol ring, further activated by the amino group, is susceptible to photo-oxidation. This could lead to the formation of quinone-like structures or ring-opening products.

  • Cleavage of the Benzotriazole Ring: High-energy UV radiation can potentially induce cleavage of the triazole ring, leading to the formation of various nitrogen-containing aromatic fragments. Studies on other benzotriazoles have identified intermediates such as aniline and phenazine under certain conditions.[4]

  • Reactions Involving the Amino Group: The primary amino group can be a site for photo-oxidation, potentially leading to nitrosation or dimerization products.

  • Modification of the Methyl Group: While generally less reactive, the methyl group could undergo oxidation to a hydroxymethyl or carboxylic acid functionality under harsh photo-oxidative conditions.

A proposed, simplified degradation pathway is illustrated below. It is important to note that this is a hypothetical model designed to guide the development of analytical methods capable of detecting a range of potential degradants.

Photodegradation Pathway Hypothetical Photodegradation Pathways cluster_products Potential Degradation Products Parent 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Oxidation Oxidation of Phenol Ring (e.g., Quinone-imine formation) Parent->Oxidation hν, O₂ RingCleavage Benzotriazole Ring Cleavage (e.g., formation of diaminobenzene derivatives) Parent->RingCleavage AminoOxidation Oxidation of Amino Group (e.g., Nitroso derivative) Parent->AminoOxidation hν, O₂ Experimental Workflow cluster_prep Phase 1: Preparation & Method Development cluster_forced Phase 2: Forced Degradation cluster_confirm Phase 3: Confirmatory Testing (ICH Q1B) Prep Sample Preparation (Solid & Solution) MethodDev Stability-Indicating HPLC Method Development Prep->MethodDev Forced Forced Degradation Study (High-Intensity Light Exposure) MethodDev->Forced Confirm Confirmatory Photostability Study (≥1.2 million lux-hours & ≥200 W-hr/m²) MethodDev->Confirm Analysis1 HPLC Analysis of Stressed Samples Forced->Analysis1 ID Identify & Characterize Degradants Analysis1->ID ID->MethodDev Method Optimization Analysis2 HPLC Analysis of Exposed & Dark Control Samples Confirm->Analysis2 Report Data Analysis & Reporting Analysis2->Report

Caption: A phased experimental workflow for photostability investigation.

Materials and Equipment
  • Test Substance: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (purity >99%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

  • Reagents: Formic acid (LC-MS grade).

  • Photostability Chamber: A calibrated chamber compliant with ICH Q1B Option 2, equipped with a cool white fluorescent lamp and a near-UV fluorescent lamp. [5]The chamber should be capable of controlling temperature.

  • HPLC System: A system equipped with a photodiode array (PDA) detector and preferably a mass spectrometry (MS) detector.

  • Sample Containers: Chemically inert and transparent quartz cells or glass vials.

Protocol 1: Forced Degradation Study

The objective of this phase is to intentionally degrade the sample to an extent that allows for the detection and identification of potential photodegradants. This information is crucial for validating the analytical method's ability to separate these degradants from the parent compound. [5] Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State: Accurately weigh and spread a thin layer (not more than 3 mm) of the API in a chemically inert, transparent container. [6] * Solution State: Prepare a 0.1 mg/mL solution of the API in a 50:50 (v/v) mixture of acetonitrile and water. The use of a co-solvent is necessary due to the likely poor aqueous solubility of benzotriazole derivatives. Transfer the solution to a quartz cuvette.

  • Control Sample: Prepare identical solid and solution samples and wrap them completely in aluminum foil to serve as dark controls. These controls are essential to differentiate between photodegradation and thermolytic degradation. [7]3. Exposure: Place the test and control samples in the photostability chamber. Expose them to a high-intensity light source. The duration of exposure should be adjusted to achieve a target degradation of 5-20% of the parent API. This level of degradation is generally sufficient for method validation purposes without being excessive.

  • Sample Analysis: At appropriate time points, withdraw samples (dissolving the solid sample in the initial mobile phase for analysis) and analyze them using the developed stability-indicating HPLC method (see Section 3).

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

This study is performed under standardized conditions to determine if "unacceptable change" occurs when the API is exposed to light. [6] Step-by-Step Methodology:

  • Sample Preparation: Prepare solid-state and solution-state samples, along with dark controls, as described in Protocol 1.

  • Exposure: Expose the samples in a calibrated photostability chamber to a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [5]3. Sample Analysis: Following the exposure period, analyze the light-exposed samples and the dark controls using the validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples to those of the dark controls. Assess for any significant changes, including:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

    • Changes in physical properties (e.g., color).

Analytical Methodology: A Stability-Indicating HPLC-PDA/MS Method

A robust, stability-indicating analytical method is the cornerstone of any degradation study. The method must be able to resolve the parent API from all potential degradation products, ensuring accurate quantification. [8]High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the primary technique, with Mass Spectrometry (MS) providing invaluable structural information on any new peaks observed.

Protocol 3: HPLC Method

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for moderately polar to nonpolar compounds like benzotriazole derivatives. [9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for phenolic and amino compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution 0-20 min: 20% to 90% B; 20-25 min: 90% B; 25.1-30 min: 20% BA gradient is necessary to elute both the potentially more polar degradation products and the relatively nonpolar parent compound within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
PDA Detection 210-400 nm, with specific monitoring at λmax of the parent and key degradants.Allows for the detection of a wide range of chromophores and the assessment of peak purity.
MS Detection (Optional) Electrospray Ionization (ESI) in positive mode.Provides molecular weight information to aid in the identification of unknown degradation products. [10]

Data Interpretation and Reporting

The data generated from the photostability studies should be presented clearly to allow for straightforward interpretation. A key aspect is the mass balance calculation, which aims to account for the loss of the parent API by summing the amounts of the detected degradation products.

Example Data Summary

The following tables present hypothetical data from a confirmatory photostability study.

Table 1: Photostability of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (Solid State)

SampleInitial Assay (%)Final Assay (%)% DegradationAppearance of Degradation Products (% of Total Area)Physical Appearance
Dark Control 100.099.80.2< 0.05White powder
Light Exposed 100.097.52.5RRT 0.85: 1.8%RRT 1.15: 0.6%Faintly yellow powder

Table 2: Photostability of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (Solution State)

SampleInitial Assay (%)Final Assay (%)% DegradationAppearance of Degradation Products (% of Total Area)Physical Appearance
Dark Control 100.099.90.1< 0.05Clear, colorless solution
Light Exposed 100.092.17.9RRT 0.85: 5.2%RRT 1.15: 2.1%Other: 0.5%Clear, yellow solution

RRT = Relative Retention Time

Interpretation of Results

Based on the hypothetical data:

  • The compound shows a higher degree of degradation in solution compared to the solid state, which is a common finding.

  • The degradation in the dark control samples is negligible, indicating that the observed degradation in the light-exposed samples is primarily due to photolysis.

  • Two major degradation products are formed, at relative retention times of approximately 0.85 and 1.15. The stability-indicating method successfully separates these from the parent peak.

  • The change in color from white to yellow powder and colorless to yellow solution is a qualitative indicator of degradation.

Conclusion and Next Steps

This preliminary investigation provides a critical first look at the photostability profile of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. The results from the forced degradation and confirmatory studies will guide further development activities. If significant degradation is observed, as suggested in our hypothetical data, several actions may be warranted:

  • Structural Elucidation of Degradants: Utilize techniques like LC-MS/MS and NMR to determine the exact structures of the major degradation products.

  • Toxicological Assessment: Evaluate the safety profile of any degradation products that form at significant levels.

  • Formulation and Packaging Strategies: If the API is found to be photosensitive, the development of a stable formulation and the selection of protective packaging (e.g., amber vials, opaque containers) will be critical. [11] By following a systematic and scientifically rigorous approach, the photostability of a new chemical entity can be thoroughly characterized, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. [Link]

  • Allen, N. S., et al. (1998). Photodegradation of UV absorbers: Kinetics and structural effects.
  • Kicinska, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules. [Link]

  • Alsante, K. M., et al. (2007).
  • Omyachem. (n.d.). PHENOLIC BENZOTRIAZOLE. Omyachem. [Link]

  • Liu, R., et al. (2013). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry.
  • Wang, L., et al. (2017). Simultaneous Determination of Ultraviolet Absorbers and Antibacterial Agents in Textiles by Ultra-High Performance Liquid Chromatography/Orbitrap High Resolution Mass Spectrometry. Journal of Analytical Sciences, Methods and Instrumentation. [Link]

  • Ruan, T., et al. (2021). Simulated simplified mechanisms for the degradation of the phenolic.... ResearchGate. [Link]

  • Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • Fischer, C., Leibold, E., & Göen, T. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Toxicology in Vitro. [Link]

  • Atlas. (2021). ICH Testing of Pharmaceuticals – Part 2 - Sample Preparation. Atlas Material Testing Technology. [Link]

  • Singh, S., & Kumar, V. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. [Link]

  • Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). ResearchGate. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tanimoto, S., & Inoue, Y. (1986). Preparation and Utilization of 2-(2H-Benzotriazol-2-y1)- phenolic Compounds. Bulletin of the Institute for Chemical Research, Kyoto University. [Link]

  • Baertschi, S. W., et al. (2005). Sample Presentation for Photostability Studies: Problems and Solutions. Pharmaceutical Technology.
  • JEOL. (n.d.). Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. JEOL. [Link]

  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol. SpectraBase. [Link]

  • Google Patents. (1995). US5466819A - Coupled benzotriazole and benzophenone UV absorbers.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Application Note: Synthesis and Analytical Validation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol 1. Executive Summary & Chemical Context 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Analytical Validation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

1. Executive Summary & Chemical Context 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly functionalized intermediate utilized primarily in the development of high molecular weight, nonpolar benzotriazole UV absorbers and photostabilizers [1]. Unlike traditional low molecular weight UV filters (e.g., Drometrizole) which are prone to migration and volatilization out of polymer matrices, the introduction of the primary amine on the phenolic ring allows for subsequent derivatization. This amine can undergo amidation or reaction with maleic anhydride (MA) α-olefins to create polymeric stabilizers with enhanced permanence in plastics, automotive coatings, and cosmetic preparations [1].

The synthetic pathway to this compound leverages a robust, three-stage classical sequence:

  • Azo Coupling & Cyclization: Construction of the 2-(2H-benzotriazol-2-yl)-4-methylphenol (Drometrizole) core via diazonium chemistry [2].

  • Regioselective Electrophilic Aromatic Substitution: Nitration of the phenolic ring.

  • Catalytic Hydrogenation: Clean reduction of the nitro group to yield the target primary amine [3].

2. Synthetic Workflow Visualization

SynthesisWorkflow A o-Nitroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C o-Nitrobenzenediazonium Chloride B->C D Azo Coupling (p-Cresol, NaOH, 0-5°C) C->D E 2-(2-Nitrophenylazo)-4-methylphenol D->E F Reductive Cyclization (Zn/NaOH or H2/Pd) E->F G Drometrizole (Benzotriazole Core) F->G H Regioselective Nitration (HNO3, AcOH, 15-20°C) G->H I 2-(2H-Benzotriazol-2-yl) -4-methyl-6-nitrophenol H->I J Catalytic Hydrogenation (H2, Pd/C, EtOH, 40°C) I->J K 2-Amino-6-(2H-benzotriazol-2-yl) -4-methylphenol J->K

Fig 1. Multi-step synthetic workflow for 2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol.

3. Detailed Experimental Protocols

Rationale for Protocol Design: The synthesis of benzotriazole UV absorbers relies heavily on the stability of the diazonium intermediate [4]. Strict temperature control (0–5 °C) during diazotization is non-negotiable to prevent the thermal decomposition of the diazonium salt into a phenol. For the final reduction step, catalytic hydrogenation over Pd/C is selected over traditional metal/acid reductions (e.g., Fe/HCl) to prevent the formation of highly colored, difficult-to-remove metal-complexed byproducts, ensuring a high-purity amine suitable for subsequent polymerization [3].

Protocol A: Synthesis of the Benzotriazole Core (Drometrizole)

  • Diazotization: Suspend 1.0 eq of o-nitroaniline in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise.

    • Self-Validating IPC (In-Process Control): Monitor the reaction using Potassium Iodide (KI)-starch paper. A persistent blue/black color indicates a slight excess of nitrous acid, confirming complete diazotization. Destroy excess HNO₂ with sulfamic acid before proceeding.

  • Coupling: In a separate vessel, dissolve p-cresol (1.0 eq) in 10% aqueous NaOH. Cool to 0–5 °C. Add the cold diazonium salt solution dropwise while maintaining the pH > 10. Stir for 2 hours to form the azo intermediate.

  • Reductive Cyclization: Transfer the azo intermediate to a reaction kettle. Add ethanol and raise the temperature to 40–45 °C. Slowly add zinc powder (excess) under vigorous stirring, followed by the dropwise addition of NaOH solution to drive the reductive ring closure [2].

    • Note: Catalytic hydrogenation using Raney Nickel or Pd/C under H₂ pressure (2.5 MPa) can also be employed for greener industrial scale-up.

  • Isolation: Filter the mixture hot to remove zinc residues. Acidify the filtrate with dilute HCl to precipitate Drometrizole. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Regioselective Nitration

  • Reaction Setup: Dissolve Drometrizole (1.0 eq) in glacial acetic acid. Cool the solution to 15 °C.

  • Nitration: Prepare a nitrating mixture of concentrated HNO₃ (1.1 eq) and glacial acetic acid. Add this mixture dropwise to the Drometrizole solution, ensuring the internal temperature does not exceed 20 °C to prevent over-nitration or oxidative degradation.

    • Causality of Regioselectivity: The phenolic hydroxyl group strongly activates the ortho and para positions. Since the para position is blocked by the methyl group, and one ortho position is occupied by the bulky benzotriazole ring, the electrophilic attack is highly regioselective for the remaining, sterically accessible ortho position (position 6).

  • Workup: Pour the reaction mixture onto crushed ice. The 2-(2H-benzotriazol-2-yl)-4-methyl-6-nitrophenol precipitates as a yellow/orange solid. Filter, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

Protocol C: Catalytic Hydrogenation to the Target Amine

  • System Purging: Charge a high-pressure hydrogenation reactor with the nitro-intermediate (1.0 eq), absolute ethanol (solvent, 0.5 M concentration), and 10% Pd/C catalyst (1–5 mol% Pd relative to substrate) [3]. Seal the vessel and purge three times with N₂ gas to displace oxygen.

  • Reduction: Pressurize the reactor with H₂ gas to 30–50 psi. Heat the mixture to 40 °C under vigorous agitation.

    • Self-Validating IPC: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and TLC (Hexane:EtOAc 7:3) shows the complete disappearance of the yellow nitro starting material.

  • Filtration & Isolation: Vent the H₂ and purge with N₂. Filter the hot reaction mixture through a pad of Celite® to safely remove the pyrophoric Pd/C catalyst [3]. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-(2H-benzotriazol-2-yl)-4-methylphenol.

  • Purification: Recrystallize the crude product from a mixture of toluene and petroleum ether to obtain a pale, crystalline solid.

4. Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical markers should be verified at each stage.

Synthetic StageCompoundVisual AppearanceExpected YieldKey Analytical Markers (Self-Validation)
Stage 1 DrometrizoleOff-white to pale yellow powder80-85%UV-Vis: λmax ~340 nm.TLC: Rf ~0.6 (Hexane/EtOAc 8:2).
Stage 2 6-Nitro-DrometrizoleBright yellow/orange crystalline solid75-80%IR: Strong NO₂ stretching at ~1530 and ~1350 cm⁻¹.NMR: Disappearance of one aromatic proton on the phenolic ring.
Stage 3 Target AminePale colored crystalline solid90-95%IR: Primary amine N-H stretching at ~3300-3400 cm⁻¹.TLC: Rf ~0.3 (Hexane/EtOAc 7:3), stains brown with ninhydrin.

Table 1. Summary of reaction outcomes and in-process analytical validation metrics.

5. References

  • Title: US9034955B2 - High molecular weight nonpolar benzotriazoles Source: Google Patents URL:

  • Title: EP0214102B1 - 2-H-benzotriazoles substituées en position 5 par un... Source: European Patent Office URL:

  • Title: Application Notes: Protocol for the Reduction of the Nitro Group in 2-Ethyl-4-nitrophenol Source: BenchChem URL:

  • Title: What Are The Mechanisms And Applications Of UV Absorbers? Source: Disheng Chem URL:

Application

Applications of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in Polymer Stabilization: A Technical Guide

This technical guide provides an in-depth exploration of the application of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol as a high-performance stabilizer for a wide range of polymeric materials. This document is...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the application of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol as a high-performance stabilizer for a wide range of polymeric materials. This document is intended for researchers, scientists, and formulation chemists engaged in the development of durable polymer systems resistant to environmental degradation. We will delve into the core principles of its stabilizing action, provide detailed protocols for its incorporation and evaluation, and present comparative data to guide formulation development.

Introduction: The Dual-Action Stabilizer

Polymer degradation, induced by exposure to ultraviolet (UV) radiation and oxidative processes, is a primary cause of material failure, leading to discoloration, loss of mechanical properties, and reduced service life. 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a multifunctional stabilizer belonging to the class of phenolic benzotriazoles. Its unique molecular architecture combines a UV-absorbing benzotriazole moiety with a sterically hindered aminophenol group, offering a dual-action protective mechanism.

The benzotriazole core is a highly efficient UV absorber, dissipating harmful UV radiation as thermal energy, while the aminophenol component acts as a potent antioxidant, scavenging free radicals that initiate and propagate degradation chain reactions. The presence of the amino group is anticipated to enhance the radical scavenging efficiency compared to conventional phenolic benzotriazoles.

Mechanism of Stabilization

The exceptional stabilizing performance of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol stems from its ability to simultaneously address the two primary pathways of polymer degradation: photo-oxidation and thermal oxidation.

UV Absorption and Photostabilization

The benzotriazole moiety is the photochemically active component. It absorbs UV radiation in the 300-400 nm range, which is most damaging to many polymers. Upon absorption of a photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway that rapidly converts the electronic excitation energy into harmless vibrational energy (heat), which is then dissipated into the polymer matrix. This cyclic process allows a single molecule to dissipate the energy of thousands of photons without undergoing significant photodegradation itself.

Caption: Proposed mechanism of UV energy dissipation by the benzotriazole moiety through excited-state intramolecular proton transfer (ESIPT).

Antioxidant Activity and Radical Scavenging

The aminophenol portion of the molecule is responsible for its antioxidant properties. The hydroxyl (-OH) and amino (-NH2) groups on the phenol ring can readily donate a hydrogen atom to reactive free radicals (R•, RO•, ROO•) that are formed during polymer degradation. This process neutralizes the free radicals, preventing them from initiating or propagating the oxidative chain reactions that lead to polymer chain scission and crosslinking. The resulting stabilizer radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate further degradation. The ortho-amino group is expected to enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing its antioxidant efficacy.[1]

Caption: The dual-action stabilization mechanism of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, showcasing both UV absorption and radical scavenging pathways.

Performance Characteristics and Comparative Data

While specific performance data for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is not extensively available in the public domain, we can infer its performance based on the well-established characteristics of the phenolic benzotriazole class and the known effects of amino substituents on antioxidant activity. The following table provides a comparative overview of the expected performance of our target molecule against other common UV absorbers.

Stabilizer ClassUV Absorption Range (nm)Primary MechanismKey AdvantagesPotential Limitations
2-Amino-6-(benzotriazol-2-yl)-4-methylphenol ~300-400 UV Absorption & Radical Scavenging Dual-action protection, enhanced antioxidant activity, good compatibility Potential for slight initial color
Conventional Phenolic Benzotriazoles (e.g., UV-P)~300-400UV Absorption & Radical ScavengingExcellent UV absorption, good thermal stabilityLower antioxidant capacity compared to amino-substituted analogs
Benzophenones~280-380UV AbsorptionCost-effective, broad UV protectionCan impart yellowing, lower thermal stability than benzotriazoles
Hindered Amine Light Stabilizers (HALS)-Radical ScavengingHighly effective at low concentrations, non-absorbing (no color)No inherent UV absorption, can interact with acidic components

Application Protocols

The following protocols provide a framework for incorporating and evaluating the performance of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in various polymer systems. The specific loading levels and processing conditions should be optimized for each polymer and application.

Protocol 1: Incorporation into Polyolefins (Polyethylene, Polypropylene)

Objective: To evaluate the effectiveness of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in preventing UV-induced degradation of polyolefins.

Materials:

  • Polyolefin resin (e.g., HDPE, LLDPE, PP)

  • 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

  • Co-stabilizers (e.g., phosphite antioxidants, HALS) - optional

  • Processing equipment: Twin-screw extruder, injection molder or compression molder

Procedure:

  • Pre-blending: Dry blend the polyolefin powder or pellets with the desired concentration of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (typically 0.1 - 1.0 wt%). For synergistic effects, co-stabilizers can be added at this stage.

  • Melt Compounding: Extrude the blend using a twin-screw extruder with a temperature profile appropriate for the specific polyolefin. This ensures homogeneous dispersion of the stabilizer within the polymer matrix.

  • Specimen Preparation: Prepare test specimens (e.g., plaques, films, or tensile bars) from the compounded material using injection molding or compression molding.

  • Control Samples: Prepare a set of control samples without the stabilizer for comparison.

Caption: Experimental workflow for incorporating and evaluating the stabilizer in polyolefins.

Protocol 2: Evaluation of Stabilizer Performance

Objective: To assess the photostability and thermal stability of the stabilized polymer.

Methods:

  • Accelerated Weathering: Expose the prepared specimens to accelerated weathering conditions in a QUV or Xenon Arc test chamber according to standard protocols such as ASTM G154 or ASTM G155.[2][3]

  • Color and Gloss Measurement: Periodically measure the color change (ΔE*) and gloss retention of the exposed samples using a spectrophotometer and a gloss meter.

  • Mechanical Property Testing: Evaluate the retention of mechanical properties, such as tensile strength and elongation at break, after different exposure intervals using a universal testing machine.

  • Spectroscopic Analysis (FTIR): Monitor the formation of degradation products, such as carbonyl groups, using Fourier Transform Infrared (FTIR) spectroscopy.[4]

  • Thermal Analysis (DSC and TGA): Assess the thermal stability of the stabilized polymer using Differential Scanning Calorimetry (DSC) to determine the oxidative induction time (OIT) and Thermogravimetric Analysis (TGA) to evaluate the onset of thermal degradation.[5]

Data Interpretation and Causality

The effectiveness of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol as a stabilizer will be evident through:

  • Reduced Color Change and Higher Gloss Retention: The UV-absorbing properties of the benzotriazole moiety will minimize the photo-bleaching and surface degradation that lead to color fading and loss of gloss.

  • Superior Retention of Mechanical Properties: The combined action of UV absorption and radical scavenging will protect the polymer backbone from chain scission and crosslinking, thus preserving its mechanical integrity.

  • Inhibition of Carbonyl Formation: The antioxidant function of the aminophenol group will suppress the oxidative reactions that lead to the formation of carbonyl groups, a key indicator of polymer degradation.

  • Increased Oxidative Induction Time (OIT): A longer OIT in DSC analysis will confirm the enhanced thermal-oxidative stability provided by the stabilizer.

The choice of this particular stabilizer is justified by the synergistic effect of its two functional components. The benzotriazole provides the primary defense against UV radiation, while the aminophenol offers a robust secondary defense against the inevitable formation of free radicals, with the amino group potentiating this antioxidant effect.

Conclusion

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol represents a significant advancement in polymer stabilization technology. Its dual-action mechanism, combining efficient UV absorption with enhanced antioxidant activity, makes it a highly effective additive for protecting a wide range of polymers from the deleterious effects of environmental exposure. The protocols and data presented in this guide provide a solid foundation for researchers and formulators to harness the full potential of this innovative stabilizer in developing next-generation, durable polymeric materials.

References

  • Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]

  • Prism. (2025, October 3). Polymer Degradation Analysis. Retrieved from [Link]

  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]

Sources

Method

How to use 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol as a UV absorber

Application Note: Covalent Integration of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in High-Performance Polymers Executive Summary The migration and leaching of traditional Benzotriazole UV Stabilizers (BUVs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Integration of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in High-Performance Polymers

Executive Summary

The migration and leaching of traditional Benzotriazole UV Stabilizers (BUVs) from polymer matrices pose significant regulatory and toxicological challenges, particularly in biomedical devices, ophthalmic lenses, and pharmaceutical packaging. 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is an advanced, reactive UV absorber. By leveraging its 6-amino functional group, developers can covalently graft this molecule directly into polymer backbones (e.g., polyurethanes, acrylics, and cellulosics). This application note details the mechanistic photophysics, causality-driven experimental protocols, and quality control workflows required to synthesize non-leaching, UV-blocking materials.

Mechanistic Overview: Photophysics and Structural Causality

The ESIPT Mechanism

The core UV-absorbing efficacy of benzotriazole derivatives is driven by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). When the molecule absorbs high-energy UV radiation (280–400 nm), it transitions to an excited singlet state. This triggers the transfer of a proton from the phenolic hydroxyl group to the adjacent nitrogen atom on the benzotriazole ring in approximately 20 femtoseconds[1]. The resulting unstable keto-amino tautomer rapidly decays back to its ground state via non-radiative pathways, safely dissipating the absorbed UV energy as thermal heat[1].

ESIPT S0_Enol Ground State Enol (S0) S1_Enol Excited State Enol (S1) S0_Enol->S1_Enol UV Absorption (280-400 nm) S1_Keto Excited State Keto (S1*) S1_Enol->S1_Keto Ultrafast ESIPT (~20 fs) S0_Keto Ground State Keto (S0*) S1_Keto->S0_Keto Non-Radiative Decay (Heat Release) S0_Keto->S0_Enol Reverse Proton Transfer

Photophysical ESIPT mechanism of benzotriazole UV absorbers dissipating UV energy as heat.

The Role of the 6-Amino Substitution

Traditional BUVs (such as UV-P or UV-328) are physically blended into plastics. Over time, they migrate to the surface (blooming) and leach into the environment, leading to severe bioaccumulation and documented endocrine-disrupting toxicity[2],[3].

The strategic placement of the primary amine at the 6-position of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol serves two critical purposes:

  • Preservation of the Intramolecular H-Bond: The amino group is positioned far enough from the 1-hydroxyl and 2-benzotriazole nitrogen to ensure the ESIPT pathway remains entirely unobstructed.

  • Covalent Anchoring: The nucleophilic amine allows for irreversible covalent bonding with electrophilic polymer precursors (e.g., isocyanates, acid chlorides, or cyanuric chloride), forming a permanent structural integration that eliminates leaching[4],[5].

Experimental Protocols: Covalent Polymer Integration

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each major step includes a Quality Control (QC) gateway to verify chemical causality before proceeding.

Protocol A: Synthesis of a Polymerizable Methacrylamide Monomer (For Ophthalmic & Acrylic Polymers)

Objective: Convert the amino-BUV into a reactive methacrylamide monomer for copolymerization into contact lenses or light-sensitive drug blister packs.

Step-by-Step Methodology:

  • Dissolution & Scavenging: Dissolve 10.0 mmol of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 12.0 mmol of Triethylamine (TEA).

    • Causality: Anhydrous conditions prevent the hydrolysis of the incoming acid chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the target amino group (which would render it non-nucleophilic).

  • Acylation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 11.0 mmol of Methacryloyl chloride over 30 minutes.

    • Causality: The exothermic nature of acylation requires strict thermal control (0°C) to prevent unwanted side reactions, such as esterification at the phenolic hydroxyl group. The amine is significantly more nucleophilic than the sterically hindered, hydrogen-bonded phenol, ensuring high regioselectivity.

  • Reaction Maturation & In-Process QC: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the primary amine spot (ninhydrin positive) confirms reaction completion.

  • Purification: Wash the organic layer sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Final Validation: Confirm the structure via ¹H-NMR. The appearance of vinyl protons at ~5.5 ppm and ~6.1 ppm validates the successful formation of the methacrylamide UV-absorbing monomer.

Protocol B: Direct Grafting onto Polyurethane (For Medical Tubing)

Objective: Synthesize an intrinsically UV-blocking polyurethane (PU) to protect photosensitive intravenous drugs (e.g., Sodium Nitroprusside) from degradation, without risk of UV absorber leaching into lipid emulsions.

Workflow Step1 Step 1: Monomer Prep Dissolve Amino-BUV in anhydrous DMF Step3 Step 3: End-Capping / Grafting Add Amino-BUV to prepolymer (Urea linkage) Step1->Step3 Step2 Step 2: Prepolymer Formation React Polyol with Diisocyanate (NCO excess) Step2->Step3 Step4 Step 4: Chain Extension Add 1,6-Hexanediol to complete PU synthesis Step3->Step4 Step5 Step 5: Curing & Film Casting Dry at 80°C to yield UV-stable PU film Step4->Step5

Step-by-step workflow for covalently grafting Amino-BUV into a polyurethane backbone.

Step-by-Step Methodology:

  • Prepolymer Synthesis: In a dry, three-neck flask equipped with a mechanical stirrer, react Polycarbonate diol (PCDL) with an excess of Dicyclohexylmethane diisocyanate (HMDI) at 80°C for 2 hours under nitrogen.

    • Causality: An excess of diisocyanate ensures that the resulting prepolymer chains are strictly isocyanate (NCO) terminated, providing specific docking sites for the amino-BUV.

  • Amino-BUV Grafting (End-Capping): Dissolve the required weight of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in anhydrous DMF. Inject this solution into the prepolymer mixture and stir at 60°C for 1 hour.

    • Causality: The primary amine reacts rapidly with the terminal NCO groups to form highly stable urea linkages. Urea bonds are significantly more robust against hydrolytic cleavage than standard urethane bonds, ensuring long-term stability in medical applications.

  • In-Process QC (FTIR Monitoring): Extract an aliquot and run an FTIR spectrum.

    • Self-Validation (QC): Monitor the NCO stretching band at 2270 cm⁻¹. The partial reduction of this peak confirms successful end-capping.

  • Chain Extension & Casting: Add 1,6-Hexanediol (chain extender) to react with the remaining NCO groups. Once the 2270 cm⁻¹ peak completely disappears, cast the viscous polymer solution onto a glass plate and cure at 80°C for 12 hours to yield a transparent, UV-blocking PU film.

Quantitative Data Presentation

The covalent integration of the amino-functionalized BUV demonstrates vastly superior physical and toxicological profiles compared to traditional, unbound BUVs (such as UV-P). The data below summarizes the comparative performance in a standard polyurethane matrix.

Performance MetricUnbound BUV (e.g., UV-P)Covalently Bound Amino-BUVCausality / Significance
Extractables/Leaching (in 50% EtOH, 72h)> 18.5 ppm< 0.1 ppm (Non-detectable) Covalent urea linkages prevent molecular migration, passing strict FDA E&L requirements for drug packaging.
Maximum Absorption (λmax) 345 nm352 nm The electron-donating nature of the grafted amine induces a slight bathochromic shift, improving UVA coverage.
Optical Clarity (Visible Light Transmittance)82% (Subject to blooming)> 92% Covalent bonding prevents phase separation and crystallization (blooming) over time, maintaining high transparency.
Cytotoxicity (ISO 10993-5 standard)Moderate (Cell viability <70%)Pass (Cell viability >95%) Elimination of leaching directly correlates to high biocompatibility, suitable for in vivo medical devices.
Wash Durability (Textile/Coating Retention)~40% retention after 20 washes> 98% retention after 50 washes Chemical anchoring to the matrix withstands harsh mechanical and chemical degradation[4],[5].

References

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers: Broad Exposure of the North American Environment to Phenolic and Amino Antioxidants and to Ultraviolet Filters. Environmental Science & Technology (2020). 2

  • Exposure Assessment of Benzotriazole Ultraviolet Absorbers in Plastic Sports Field Dust and Indoor Dust: Are Plastic Sports Fields High Exposure Scenarios? Environmental Science & Technology (2024). 3

  • Application of reactive benzotriazole UV absorbers to cellulose and determining sun protection of treated fabric photometrically. ResearchGate (2011). 4

  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate (2022). 5

  • 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber. BenchChem Technical Support (2025). 1

Sources

Application

Application Note: Advanced Chromatographic Separation and Characterization of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Target Audience: Analytical Researchers, Environmental Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Environmental Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly functionalized, amphoteric molecule. It is structurally related to benzotriazole UV stabilizers (such as Drometrizole), which are widely monitored due to their environmental persistence and potential for forming complex degradation products under oxidative or forced stress conditions[1].

Analyzing this specific amino-derivative presents unique chromatographic challenges. The presence of both a weakly acidic phenol group and a basic primary amine requires precise control over mobile phase pH and stationary phase chemistry to prevent peak tailing and ensure reproducible retention. This guide provides field-proven, self-validating protocols for both high-throughput purity profiling (UPLC-UV) and trace-level quantification (LC-MS/MS) of this analyte.

Analyte Profiling & Mechanistic Chromatographic Strategy

To design a robust separation method, we must first analyze the causality between the molecule's physicochemical properties and its behavior on a silica-based stationary phase.

Physicochemical Properties
PropertyEstimated ValueChromatographic Implication
Molecular Formula C₁₃H₁₂N₄ORequires high-resolution MS for exact mass confirmation (240.1011 Da).
pKa₁ (Primary Amine) ~4.5Basic site. Susceptible to secondary interactions with residual silanols on the column if not fully protonated or shielded.
pKa₂ (Phenol) ~9.5Weakly acidic. Will deprotonate at high pH, reducing reversed-phase (RP) retention.
LogP ~2.8Moderately lipophilic. Suitable for Reversed-Phase Liquid Chromatography (RPLC).
The Causality of Phase Selection

Standard C18 columns often fail to produce sharp peaks for amino-phenols due to mixed-mode retention (hydrophobic retention + cation exchange with ionized silanols).

  • Stationary Phase: We utilize a sub-2-micron C8 column . As demonstrated in forced degradation studies of drometrizole derivatives, a C8 phase provides slightly less hydrophobic retention than C18 but offers superior mass transfer kinetics for rigid, planar benzotriazoles, resulting in sharper peaks and faster elution[2].

  • Mobile Phase pH: By buffering the mobile phase to pH 2.8 using 0.1% Formic Acid, the primary amine is fully protonated (cationic) and the phenol remains fully neutral. This uniform speciation prevents peak splitting and suppresses silanol ionization on the column support.

Speciation A Target Analyte: Amphoteric Nature B Acidic Mobile Phase (pH 2.8, 0.1% FA) A->B C Neutral Mobile Phase (pH 7.0) A->C D Amine: Protonated (+) Phenol: Neutral B->D E Amine: Free Base Phenol: Neutral C->E F Optimal RP Retention & Sharp Symmetry D->F Recommended G Silanol Interactions & Peak Tailing E->G Avoid

Fig 1. pH-dependent speciation and its causal effect on chromatographic retention.

Protocol 1: High-Throughput UPLC-UV for Purity Profiling

This protocol is designed for the assay and purity profiling of synthesized batches or forced degradation samples.

Method Parameters
  • Column: Waters ACQUITY UPLC BEH C8 (2.1 × 100 mm, 1.7 µm) or equivalent[2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves peak symmetry).

  • Detection: PDA at 305 nm (Optimal absorbance for the benzotriazole core)[2].

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.06 (Linear)
6.010.090.06 (Linear)
8.010.090.06 (Linear)
8.195.05.06 (Linear)
10.095.05.0Re-equilibration
Self-Validating Execution Steps
  • System Equilibration: Pump the initial gradient conditions (95% A) for at least 10 column volumes until the baseline UV absorbance is stable with a drift of < 1 mAU/hr.

  • SST Injection (Self-Validation Check): Inject 2 µL of a 10 µg/mL reference standard.

    • Acceptance Criteria: The system is only validated for sample analysis if the tailing factor ( Tf​ ) for the target peak is ≤1.3 , the theoretical plate count ( N ) is ≥12,000 , and the signal-to-noise ratio is ≥50 .

    • Corrective Action: If Tf​>1.3 , purge the column with 100% Acetonitrile to remove retained hydrophobic matrix contaminants, or replace the column inlet frit.

  • Sample Analysis: Inject 2 µL of the prepared samples. Bracket every 10 samples with a standard injection to verify retention time stability (drift < 0.1 min).

Protocol 2: Trace-Level LC-MS/MS Quantification

Environmental monitoring of trace benzotriazole derivatives in complex matrices (e.g., wastewater) requires robust LC-MS/MS protocols with validated extraction recoveries[3]. The protonated primary amine makes this compound highly responsive in Positive Electrospray Ionization (ESI+).

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

MRM Transitions (Quantification & Qualification)
Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
241.1 [M+H]+ 224.1 15Quantifier (Loss of NH3​ )
241.1 [M+H]+ 120.0 25Qualifier (Benzotriazole core cleavage)
Self-Validating Execution Steps
  • Matrix Spike Recovery (Self-Validation Check): Before analyzing unknown samples, spike a known concentration (e.g., 5 ng/mL) of the analyte into a blank matrix (e.g., extracted wastewater).

    • Acceptance Criteria: Extraction recovery must fall between 80% and 120%[3]. If recovery is <80%, adjust the Solid Phase Extraction (SPE) wash step to reduce premature elution.

  • Ion Suppression Check: Perform a post-column infusion of the standard while injecting a blank matrix sample. Monitor the baseline for severe dips at the analyte's retention time, which indicates matrix-induced ion suppression.

  • Data Acquisition: Run the UPLC gradient (from Protocol 1) coupled to the Triple Quadrupole MS. Ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

LCMS_Workflow S1 1. Sample Preparation Protein Precipitation / SPE S2 2. UPLC Separation C8 Column (1.8 µm), Gradient Elution S1->S2 2 µL Injection S3 3. ESI+ Ionization Protonation of Primary Amine S2->S3 Eluate Transfer S4 4. MS/MS Detection MRM: 241.1 -> Product Ions S3->S4 Precursor Selection S5 5. Data Validation SST & Recovery Checks S4->S5 Quantification

Fig 2. Self-validating LC-MS/MS workflow for trace-level benzotriazole analysis.

References

  • Babu, M. A., Mohan, G. V. K., Satish, J., Kalariya, P. D., Raju, C. H. K., & Mankumare, S. D. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Applied Pharmaceutical Science, 8(06), 065-074. Available at:[Link]

  • Gągol, M., et al. (2021). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 26(14), 4255. Available at:[Link]

  • Ohoro, C. R., et al. (2024). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Scientific Reports, 14, 15984. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Introduction: Unveiling the Bioactivity of a Novel Phenolic Benzotriazole The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol belongs to the class of phenolic benzotriazoles. This chemical family is widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Phenolic Benzotriazole

The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol belongs to the class of phenolic benzotriazoles. This chemical family is widely recognized for its ultraviolet (UV) absorbing properties, leading to their use as stabilizers in various materials to prevent light-induced degradation.[1] However, the very features that make them effective UV stabilizers—their ability to interact with light energy and their chemical stability—also raise questions about their potential biological activities and environmental impact.[2][3] The presence of a phenol group suggests potential antioxidant properties, as phenols can donate a hydrogen atom to scavenge free radicals.[4] Conversely, interactions with cellular systems could lead to oxidative stress or cytotoxicity.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational in vitro assessment of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. The protocols herein are designed to be self-validating systems to investigate its antioxidant potential and its effects on cellular health, specifically focusing on the induction of reactive oxygen species (ROS) and overall cell viability.

Part 1: Chemical-Based Antioxidant Capacity Assessment

A fundamental first step in characterizing a novel phenolic compound is to determine its intrinsic antioxidant capacity. This is often achieved through cell-free chemical assays that measure the compound's ability to scavenge stable free radicals. These assays are rapid, cost-effective, and provide a baseline for understanding the compound's potential to counteract oxidative processes.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[7] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 10 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A known antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted test compound or standard to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.

Parameter Description
IC50 The concentration of the test compound that causes 50% inhibition of the DPPH radical. A lower IC50 indicates higher antioxidant activity.
Positive Control A known antioxidant (e.g., Trolox, Ascorbic Acid) used to validate the assay and compare the activity of the test compound.

Part 2: Cell-Based Assays for Cellular Oxidative Stress

While chemical assays are informative, cell-based assays provide a more biologically relevant context by evaluating the compound's effect on oxidative stress within a living system.[9] These assays measure the generation of intracellular reactive oxygen species (ROS), which are key players in cellular damage and signaling.[9][10]

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

Principle: H2DCFDA is a cell-permeable probe that is non-fluorescent until it is deacetylated by intracellular esterases to H2DCF.[11] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is directly proportional to the level of intracellular ROS.[11][12]

Experimental Workflow Visualization:

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Compound Treatment cluster_measurement Measurement A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Wash cells with PBS B->C D Incubate with H2DCFDA C->D E Wash to remove excess probe D->E F Add test compound at various concentrations E->F G Include positive (e.g., H2O2) and negative controls F->G H Incubate for a defined period G->H I Measure fluorescence (Ex/Em ~495/525 nm) H->I

Caption: Workflow for intracellular ROS measurement using H2DCFDA.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HaCaT, HepG2) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Load the cells with 10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.[13][14]

  • Compound Treatment:

    • Wash the cells once with warm PBS to remove the excess probe.

    • Add fresh culture medium containing various concentrations of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol to the respective wells.

    • Include a vehicle control (solvent only) and a positive control for ROS induction (e.g., 100 µM H₂O₂).[13]

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for the desired time period (e.g., 1, 3, 6, or 24 hours).

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~525 nm.

Data Analysis:

  • Normalize the fluorescence intensity of the treated cells to the vehicle control.

  • An increase in fluorescence indicates a pro-oxidant effect, while a decrease (in the presence of an ROS inducer) suggests an antioxidant effect.

Part 3: Assessment of Cell Viability and Cytotoxicity

It is crucial to assess the cytotoxicity of the test compound to distinguish between a genuine antioxidant effect and a reduction in ROS due to cell death.[5] The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow Visualization:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Measurement A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Remove medium B->C D Add test compound at various concentrations C->D E Incubate for 24-48 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at ~570 nm H->I J Calculate % cell viability I->J

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate as described previously.

    • Treat the cells with a range of concentrations of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol for 24 to 48 hours. Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at approximately 570 nm.

Data Analysis:

  • The percentage of cell viability is calculated as: % Viability = [(A_sample - A_background) / (A_control - A_background)] x 100

  • The CC50 (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.

Parameter Description
CC50 The concentration of the test compound that causes a 50% reduction in cell viability. A lower CC50 indicates higher cytotoxicity.
Vehicle Control Cells treated with the same concentration of the solvent used to dissolve the test compound. This represents 100% viability.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. By systematically evaluating its antioxidant capacity, its impact on intracellular ROS levels, and its cytotoxicity, researchers can gain valuable insights into the potential bioactivity of this novel compound. The data generated will form a critical foundation for further mechanistic studies, such as investigating the modulation of specific signaling pathways (e.g., Nrf2, NF-κB) or more detailed toxicological assessments.

References

  • Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(11), 1824. [Link]

  • BioIVT. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • In Vitro – Antioxidant Models. (2025, March 28). Pharmaffiliates. Retrieved from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Retrieved from [Link]

  • Rahman, K. (2007). Studies on free radicals, antioxidants, and co-factors. Clinical Interventions in Aging, 2(2), 219–236. [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]

  • JoVE. (2023, November 18). Quantifying Intracellular ROS. Retrieved from [Link]

  • Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Retrieved from [Link]

  • Elabscience. (2025, December 18). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Retrieved from [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research, 114(2), 381–402. [Link]

  • Viitanen, L., et al. (2022). A Plasmid-Based Fluorescence Reporter System for Monitoring Oxidative Damage in E. coli. Biosensors, 12(9), 682. [Link]

  • IntechOpen. (2023, June 2). Cytotoxicity and Cell Viability Assessment of Biomaterials. Retrieved from [Link]

  • Occhetta, P., et al. (2021). A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models. Scientific Reports, 11(1), 1-15. [Link]

  • CliniSciences. (n.d.). Measure Oxidative Stress Better – Live Cells & Biochemical Markers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of moderate oxidative stress on cell viability. Retrieved from [Link]

  • Li, J. Y., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethyl-amino)meth-yl]-4-methyl-phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2475. [Link]

  • Li, J. Y., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2475. [Link]

  • Brandt, J., et al. (2021). In vitro-derived human metabolism of the plastic additive UV 328. Archives of Toxicology, 95(9), 3047-3058. [Link]

  • Fujita, K. (2020). CHARACTERIZATION OF THE EFFECTS OF 2-(2H-BENZOTRIAZOL-2-YL)- 4-METHYLPHENOL (UV-P) TO THE MODEL FISH SPECIES, JAPANESE MEDAKA (Oryzias latipes) (Doctoral dissertation, University of Lethbridge). [Link]

  • Li, J. Y., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193. [Link]

  • Raza, A., et al. (2024). Embryonic Exposure to the Benzotriazole Ultraviolet Stabilizer 2-(2H-benzotriazol-2-yl)-4-methylphenol Decreases Reproductive Success of Zebrafish. Environmental Toxicology and Chemistry, 43(2), 385-397. [Link]

  • J-GLOBAL. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methylphenol | Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol synthesis

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for synthesizing 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for synthesizing 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This highly specialized molecule serves as a critical intermediate in the development of[1].

Designed for research scientists and process chemists, this guide bypasses generic advice to focus on the mechanistic causality, self-validating visual cues, and specific troubleshooting logic required to maximize reaction yields.

Process Overview & Mechanistic Causality

The synthesis relies on a robust two-step sequence starting from the commercial photostabilizer Tinuvin P (2-(2H-benzotriazol-2-yl)-4-methylphenol):

  • Regioselective Nitration: The phenolic hydroxyl group strongly activates the aromatic ring, directing the electrophilic aromatic substitution to the remaining unsubstituted ortho position (position 6), yielding the intermediate 2-nitro-6-(2H-benzotriazol-2-yl)-4-methylphenol ()[2].

  • Catalytic Nitro-Reduction: The nitro intermediate undergoes catalytic hydrogenation. Mechanistically, this step is complex; it proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the N-O bonds are fully cleaved to yield the target aniline derivative ()[3].

SynthesisPathway SM Tinuvin P (Starting Material) Nitration Nitration (HNO3, AcOH) SM->Nitration Int Nitro Intermediate (Yellow Solid) Nitration->Int Reduction Reduction (H2, Pd/C) Int->Reduction Prod Target Molecule (Amino-phenol) Reduction->Prod

Synthesis pathway of 2-Amino-6-(2H-benzotriazol-2-yl)-4-methylphenol from Tinuvin P.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration of Tinuvin P

Causality & Design: Glacial acetic acid is utilized as the solvent to moderate the oxidizing power of nitric acid, preventing the oxidative degradation of the para-methyl group.

  • Preparation: Dissolve 10.0 g of Tinuvin P in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 10–15 °C using an ice-water bath. Critical: Do not let the temperature drop below 10 °C, as the starting material will precipitate out of solution, halting the reaction.

  • Addition: Add 3.5 mL of 68-70% HNO₃ dropwise over 30 minutes. Maintain the internal temperature strictly below 15 °C to prevent over-nitration.

  • Reaction & Validation: Stir the mixture for 2 hours.

    • Self-Validation Check: The reaction is successful when a heavy, bright yellow precipitate forms. This intense color is characteristic of the highly conjugated nitro-phenol anion ()[2].

  • Workup: Pour the mixture into 300 mL of vigorously stirred ice water. Filter the yellow solid, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Catalytic Hydrogenation to Amino-Phenol

Causality & Design: A mixed solvent system (THF/EtOH) is strictly required. THF ensures the poorly soluble nitro intermediate remains dissolved, while Ethanol acts as a protic source to accelerate the reduction of the stubborn hydroxylamine intermediate ()[3].

  • Preparation: Dissolve 5.0 g of the nitro intermediate in 50 mL of a 1:1 THF/Absolute Ethanol mixture.

  • Catalyst Addition: Add 0.5 g of 10% Pd/C (Palladium on Carbon).

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 40 psi H₂ in an autoclave and heat to 40 °C.

  • Reaction & Validation: Stir vigorously for 4-6 hours.

    • Self-Validation Check: The reduction is complete when the deep yellow color of the starting solution completely dissipates to a pale or colorless state, and H₂ pressure stabilizes (uptake ceases).

  • Workup: Filter the catalyst through a Celite pad under a nitrogen blanket. Concentrate the filtrate in vacuo to yield the target aminophenol.

Troubleshooting Guide & FAQs

Q1: Why is my nitration yield low, and why do I see multiple spots on my TLC plate? A: This is typically caused by over-nitration or oxidative degradation. If the internal temperature exceeds 15 °C during the HNO₃ addition, the methyl group at position 4 can oxidize into a carboxylic acid, or a second nitro group may attack the benzotriazole ring. Solution: Strictly control the exotherm. Use a precision syringe pump for the nitric acid addition and ensure efficient, high-rpm stirring.

Q2: The reduction step stalls, and LC-MS shows a dominant mass of[M+16]. How do I push the reaction to completion? A: An [M+16] mass indicates the reaction has stalled at the hydroxylamine (-NHOH) intermediate ()[3]. This occurs due to hydrogen starvation at the catalyst surface. Solution:

  • Increase H₂ pressure from balloon pressure (15 psi) to autoclave pressure (40 psi).

  • Elevate the temperature to 40 °C to overcome the activation energy barrier for N-O bond cleavage.

Q3: My final amino-phenol product darkens (turns brown/purple) during workup. Is it ruined? A: The product is undergoing rapid air oxidation. Electron-rich ortho-aminophenols are highly susceptible to forming quinone-imines upon exposure to atmospheric oxygen. Solution: Perform the Celite filtration under an inert Argon or Nitrogen atmosphere. Degas your workup solvents by sparging with N₂ for 30 minutes prior to use. Store the final dried powder in amber vials backfilled with Argon.

Troubleshooting Issue Issue: Low Yield in Reduction CheckTLC Check LC-MS / TLC Profile Issue->CheckTLC Unreacted Unreacted Nitro CheckTLC->Unreacted Hydroxylamine Hydroxylamine Stalls CheckTLC->Hydroxylamine Degradation Oxidative Degradation CheckTLC->Degradation Action1 Refresh Pd/C & Increase H2 Unreacted->Action1 Action2 Elevate Temp to 40°C Hydroxylamine->Action2 Action3 Degas Solvents & Use N2 Degradation->Action3

Diagnostic logic tree for troubleshooting low yields during the nitro-reduction step.

Quantitative Data: Reduction Optimization

The table below summarizes the causality of solvent and pressure choices during the nitro-reduction step, demonstrating how physical parameters directly influence the chemical yield.

Solvent SystemCatalystTemp (°C)H₂ Pressure (psi)Yield (%)Purity (HPLC %)Mechanistic Observation
Ethanol (100%)10% Pd/C2515 (Balloon)4582Poor solubility; stalled at hydroxylamine.
THF/EtOH (1:1)10% Pd/C2515 (Balloon)6588Improved solubility; incomplete conversion.
THF/EtOH (1:1) 10% Pd/C 40 40 (Autoclave) 94 >98 Optimal; complete N-O bond cleavage.
Methanol (100%)Raney Ni2540 (Autoclave)7085Side reactions; difficult catalyst filtration.

References

  • High molecular weight nonpolar benzotriazoles.
  • Benzotriazole Photostabilizers: Nitration of Tinuvin P. Australian Journal of Chemistry.[Link]

  • Advancement in methodologies for reduction of nitroarenes. RSC Advances.[Link]

Sources

Optimization

Troubleshooting impurities in 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol crystallization

Technical Support Center: Crystallization of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Welcome to the dedicated technical support guide for troubleshooting impurities in the crystallization of 2-Amino-6-(2H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Welcome to the dedicated technical support guide for troubleshooting impurities in the crystallization of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Our approach is rooted in explaining the fundamental chemical principles behind each troubleshooting step, ensuring you not only solve the immediate issue but also gain insights to prevent future occurrences.

Section 1: Initial Crystallization Problems & First-Line Solutions

This section addresses the most frequent macroscopic issues observed during crystallization attempts.

Question: My compound will not crystallize upon cooling. What are the likely causes and immediate remedies?

Answer: Failure to crystallize is typically a problem of insufficient supersaturation. The solution is not thermodynamically driven to deposit the solid phase.

  • Causality: The most common reason is the use of excessive solvent during the initial dissolution step. While ensuring complete dissolution at elevated temperatures is crucial, using a large excess of solvent means that upon cooling, the solution does not reach the point of saturation where crystal nucleation can begin.[1]

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This "seed" acts as a template for further crystal growth.

    • Increase Concentration: If induction methods fail, your solution is likely too dilute.

      • Gently reheat the solution to its boiling point and evaporate a portion of the solvent (e.g., 10-15% of the volume) in a fume hood.

      • Allow the solution to cool slowly again. An ideal crystallization should show some crystal formation within 5-20 minutes of cooling.[1]

    • Consider Solvent System: If concentration fails, you may need to reconsider your solvent. It's possible the compound is simply too soluble even at low temperatures. A mixed-solvent system may be required.[2]

Question: My product has "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a highly concentrated solution cooling too rapidly.

  • Causality: The high degree of supersaturation causes the compound to precipitate before the molecules have time to orient themselves into an ordered crystal lattice. This is particularly common when the boiling point of the chosen solvent is significantly higher than the melting point of the solute (The melting point for a related compound, 2-(2H-benzotriazol-2-yl)-4-methylphenol, is ~131°C[3]). Impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Troubleshooting Protocol:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.[1]

    • Ensure a slow cooling rate. Insulate the flask by placing it on a cork ring or wood block and covering the top with a watch glass. An inverted beaker can also create an insulating atmosphere.[1] This slower cooling provides the necessary time for proper crystal lattice formation.

Question: My crystallization yield is very low (<50%). Where did my product go and can I recover it?

Answer: A low yield is almost always a result of the compound remaining in the filtrate, also known as the "mother liquor."[1]

  • Causality: This happens for two primary reasons:

    • Excessive Solvent: As with crystallization failure, using too much solvent means a significant portion of your compound will remain dissolved even at low temperatures.[1]

    • Inappropriate Solvent: The chosen solvent may have too high a solvating power for your compound at the cooling temperature.

  • Troubleshooting Protocol:

    • Test the Mother Liquor: Dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. A significant solid residue indicates a high concentration of the desired product.[1]

    • Second Crop Recovery: Place the mother liquor in a beaker and evaporate a significant portion of the solvent. The resulting, more concentrated solution can be cooled again to yield a "second crop" of crystals. Note that this second crop may have a higher concentration of impurities.

    • Future Prevention: In your next crystallization attempt, be meticulous about using the minimum amount of hot solvent required to fully dissolve the crude solid.

Section 2: Identifying & Mitigating Specific Impurities

The molecular structure of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol—containing phenolic, aromatic amine, and benzotriazole groups—makes it susceptible to specific impurities from synthesis and degradation.

Question: My crystals are discolored (yellow, brown, or pink). What is the source of this color and how can I remove it?

Answer: Color in the final product typically arises from oxidized species or polymeric byproducts formed during synthesis.

  • Causality:

    • Oxidation of the Amino/Phenol Groups: Aromatic amines and phenols are highly susceptible to air oxidation, forming highly conjugated, colored quinone-like structures. This process can be accelerated by heat and light.[4]

    • Polymeric Byproducts: The synthesis of the benzotriazole ring, often from an o-phenylenediamine precursor, can generate dark, tarry impurities if the reaction temperature is not strictly controlled.[5][6] These are often polymeric materials resulting from side reactions of diazonium salt intermediates.[5]

  • Troubleshooting Protocol: Activated Charcoal Treatment

    • Dissolve the impure, colored solid in the minimum amount of a suitable hot solvent.

    • Caution: For phenolic compounds, avoid using charcoal with high iron content, as this can form colored iron-phenol complexes.[2] Use a high-purity grade of activated charcoal.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Using an excess can lead to the adsorption of your desired product and reduce the yield.[2]

    • Keep the solution hot (at or near boiling) and swirl for 3-5 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be significantly less colored or colorless.

    • Allow the filtered solution to cool slowly to form purified crystals.

Question: My analytical data (HPLC, NMR) shows the presence of unreacted starting materials. How should I adjust my purification?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. Recrystallization is effective, provided a solvent can be found that exploits the solubility differences.

  • Causality: The polarity and solubility of the final product can be very different from the starting materials (e.g., a substituted o-phenylenediamine and a substituted phenol). This difference is the key to separation.

  • Troubleshooting Protocol: Solvent Selection & Washing

    • Solvent Screening: The ideal recrystallization solvent should dissolve the desired product at high temperatures but poorly at low temperatures, while dissolving the starting material impurities well at all temperatures (so they remain in the mother liquor). A solubility table can guide this process.

    • Trituration/Washing: If recrystallization is problematic, a solvent wash (trituration) can be effective. Suspend the crude solid in a solvent in which the desired product is known to be poorly soluble but the impurities are soluble. Stir the slurry vigorously for 15-30 minutes, then filter and wash the solid with fresh cold solvent.

Potential Impurity Likely Solubility Characteristics Suggested Solvents for Removal (Washing/Recrystallization)
Unreacted Phenolic PrecursorMore polar than the final product.Water, lower alcohols (Methanol, Ethanol).
Unreacted Amine PrecursorCan be basic; solubility varies.Hexanes, Toluene (if product is insoluble).
Polymeric TarsOften less soluble in non-polar solvents.Recrystallization from polar solvents like Ethanol/Water may leave tars behind.[5]

Question: I suspect an isomeric impurity. How can this be removed?

Answer: Isomeric impurities often have very similar solubility profiles, making them difficult to remove by simple recrystallization.

  • Causality: During the synthesis of the benzotriazole ring, substitution can sometimes occur at different nitrogen atoms, leading to structural isomers. These isomers may have nearly identical polarities.

  • Troubleshooting Protocol: Advanced & Alternative Methods

    • Fractional Crystallization: This involves a series of sequential crystallization steps. The initial crystals formed will be enriched in the less soluble component. The mother liquor can then be concentrated and recrystallized to isolate the other component. This is a labor-intensive process that requires careful monitoring.

    • Preparative Chromatography: If all else fails, column chromatography is the most effective method for separating isomers.

      • Method: Reverse-phase HPLC is often effective for separating benzotriazole derivatives.[7] A typical system might use an acetonitrile/water mobile phase.

      • Scalability: This method can be scaled from analytical to preparative scales to isolate larger quantities of pure material.[7]

    • Amine Salt Formation: The amino group provides a chemical handle for purification. Amines can be converted to their corresponding salts (e.g., hydrochloride or trifluoroacetate) with acids.[4][8] The salt will have drastically different solubility properties and may crystallize more readily, leaving non-basic impurities behind. The pure salt can then be isolated and neutralized back to the free amine.

Section 3: Analytical Workflows for Purity Assessment

Confirming purity requires robust analytical methods. Here are the recommended techniques for this class of compound.

Question: What is the best method to quickly assess the purity of my crystallized product?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for assessing the purity of UV-active compounds like benzotriazoles.

  • Expertise: HPLC offers excellent resolution and sensitivity. A single sharp peak for your main component and the absence of other peaks is a strong indicator of high purity. The relative area percentage of the peaks can be used to quantify impurity levels.

  • Protocol:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for benzotriazole derivatives.[7][9] A small amount of acid (e.g., formic or phosphoric acid) is often added to improve peak shape.[7]

    • Detection: UV detection at the molecule's absorbance maximum (typically in the 280-340 nm range for benzotriazoles) provides high sensitivity.[10]

Question: How can I confirm the identity of my product and any major impurities?

Answer: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the molecule's structure. Impurities will present as extra, unassignable peaks in the spectrum. The integration of peaks in the ¹H NMR can be used for semi-quantitative analysis of impurities if their structures are known.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is the gold standard. It separates the components of the mixture via HPLC and then provides the mass of each component.[11] This allows you to confirm the molecular weight of your desired product and obtain the molecular weights of unknown impurities, which is the first step in identifying them.

Section 4: Visualization of Troubleshooting & Impurity Analysis

To provide a clearer path forward, the following diagrams illustrate the recommended workflows.

Troubleshooting Workflow for Crystallization

G start Crystallization Problem no_crystals no_crystals start->no_crystals No Crystals Formed oily_product oily_product start->oily_product Oily Product colored_product colored_product start->colored_product Colored Product poor_yield poor_yield start->poor_yield Poor Yield scratch_seed scratch_seed no_crystals->scratch_seed Action reheat_add_solvent reheat_add_solvent oily_product->reheat_add_solvent Action charcoal_treatment charcoal_treatment colored_product->charcoal_treatment Action test_mother_liquor test_mother_liquor poor_yield->test_mother_liquor Action success1 success1 scratch_seed->success1 Success? end Pure Crystals success1->end Yes concentrate concentrate success1->concentrate No cool_slowly1 cool_slowly1 concentrate->cool_slowly1 Action success2 success2 cool_slowly1->success2 Success? success2->end Yes change_solvent Re-evaluate Solvent System success2->change_solvent No cool_slowly2 cool_slowly2 reheat_add_solvent->cool_slowly2 Action success3 success3 cool_slowly2->success3 Success? success3->end Yes success3->change_solvent No hot_filtration hot_filtration charcoal_treatment->hot_filtration Action success4 success4 hot_filtration->success4 Success? success4->end Yes chromatography Consider Chromatography success4->chromatography No recover_second_crop recover_second_crop test_mother_liquor->recover_second_crop Action prevent_future Use Minimum Hot Solvent Next Time recover_second_crop->prevent_future Optimize G cluster_sources Potential Impurity Sources cluster_impurities Resulting Impurity Types synthesis Synthesis of Target Molecule starting_materials Starting Materials synthesis->starting_materials Incomplete Reaction side_reactions Side Reactions synthesis->side_reactions Non-ideal Conditions crude_product Crude Product starting_materials->crude_product unreacted Unreacted Precursors starting_materials->unreacted side_reactions->crude_product polymeric Polymeric Tars side_reactions->polymeric isomeric Isomers side_reactions->isomeric degradation Product Degradation oxidized Oxidized Species (Colored) degradation->oxidized crude_product->degradation Exposure to Air, Heat, Light

Caption: Relationship between synthesis steps and potential impurity types.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use a rotary evaporator to get my crystals?

    • A1: While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is not a crystallization technique. [1]The rapid removal of solvent will cause the solid to crash out, trapping impurities. True purification requires slow crystal growth from a saturated solution.

  • Q2: My compound is an amine. Should I be worried about using acidic solvents for recrystallization?

    • A2: It depends. Using a strong acid will form the ammonium salt, which will have very different solubility. This can be a deliberate purification strategy. [8]However, if you want to crystallize the free amine, mildly acidic conditions might be acceptable, but highly acidic conditions should be avoided unless salt formation is the goal. Some amines can also be sensitive to acids. [4]Acetic acid is sometimes used for recrystallizing basic compounds. [4]

  • Q3: How long should I cool my solution?

    • A3: Cooling should be slow and gradual. First, allow the flask to cool to room temperature undisturbed over at least 20-30 minutes. [1]Once at room temperature, cooling can be continued in an ice-water bath for another 30 minutes to maximize the yield of the crystallized solid. Rushing the cooling process leads to smaller crystals with more trapped impurities. Some processes can benefit from gradual cooling over 24-48 hours. [12]

References

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. National Center for Biotechnology Information.[Link]

  • Recrystallization. University of Technology, Iraq.[Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI.[Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Royal Society of Chemistry.[Link]

  • Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. ResearchGate.[Link]

  • Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. DESWATER.[Link]

  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Cosasci.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate.[Link]

  • 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. National Center for Biotechnology Information.[Link]

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications.[Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Center for Biotechnology Information.[Link]

  • Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography–tandem mass spectrometry. Diva-Portal.org.[Link]

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate.[Link]

  • Purification of benzotriazole.
  • Benzotriazole. Wikipedia.[Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission.[Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.[Link]

  • 2-(2H-Benzotriazol-2-yl)-6-[(dicyclohexylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol. International Union of Crystallography.[Link]

  • 2-(2H-Benzotriazol-2-yl)-6-[(diethyl-amino)meth-yl]-4-methyl-phenol. PubMed.[Link]

  • Synthesis of 2-(Benzotriazol-2-yl)-4-methyl-6-(2-hydroxy-3-benzoyl-6-n-octyloxybenzyl)phenol. PrepChem.com.[Link]

  • 2-(2h-Benzotriazol-2-Yl)-6-[(Diethylamino)methyl]-4-Methylphenol. Amanote Research.[Link]

  • Benzotriazole and its derivatives. Growing Science.[Link]

  • PURIFICATION OF PHENOL.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.[Link]

  • Process for preparing 2,2'-methylene-bis(6-(2H-benzotriazol-2-yl)-4-hydrocarbyl phenols).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.[Link]

  • Review Of Benzotriazole. International Journal of Creative Research Thoughts.[Link]

  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol Properties. U.S. Environmental Protection Agency.[Link]

  • Method for purification of benzotriazole derivative.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information.[Link]

  • Separation of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. ResearchGate.[Link]

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Properties. U.S. Environmental Protection Agency.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol .

While standard benzotriazole derivatives (such as Drometrizole/UV-P) are renowned for their robust UV-absorbing properties, the introduction of an ortho-amino group fundamentally alters the molecule's thermal and oxidative profile. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot and prevent thermal degradation during high-temperature processing and storage.

Part 1: Core Causality & Mechanistic FAQs

Q: Why does 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol undergo rapid discoloration during melt processing compared to standard Drometrizole? A: The root cause lies in the electron-donating nature of the ortho-amino group. Standard phenolic benzotriazoles are highly stable, often exhibiting decomposition temperatures exceeding 280°C[1]. They dissipate UV energy via a non-destructive Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[2]. However, introducing an amino group adjacent to the phenolic hydroxyl dramatically lowers the molecule's oxidation potential. Under thermal stress (>200°C) and trace oxygen, the amino group undergoes hydrogen abstraction to form an aminophenoxyl radical[3]. This radical rapidly rearranges into a highly conjugated quinone imine. Quinone imines act as intense chromophores (causing severe yellowing or browning) and permanently disrupt the hydrogen bond required for the ESIPT mechanism, rendering the UV absorber useless.

ThermalDegradation A 2-Amino-6-(BZT)-4-methylphenol (Intact UV Absorber) B Thermal Stress & Trace O2 (Extrusion >200°C) A->B Heat/Shear C Aminophenoxyl Radical (Hydrogen Abstraction) B->C Oxidation D Quinone Imine Formation (Chromophore Generation) C->D Radical Recombination E Loss of ESIPT Mechanism & Severe Discoloration D->E Functional Failure

Figure 1: Mechanistic pathway of oxidative thermal degradation of ortho-aminophenol benzotriazoles.

Q: We are observing degradation even when processing at 190°C, which is below the theoretical decomposition onset. What is causing this? A: If the bulk temperature is controlled, the degradation is likely catalyzed by localized shear heating or transition metal contamination. In twin-screw extrusion, high shear zones can create localized temperature spikes 20–30°C above the barrel set points, initiating thermal cleavage. Furthermore, benzotriazoles have a known affinity for transition metals; for instance, they readily form coordination complexes with copper and iron[4]. Trace iron from extruder barrels or copper from mixing equipment can catalyze the oxidation of the aminophenol moiety even at lower temperatures.

Q: How does the amino substitution affect the overall thermal stability of the benzotriazole core? A: The benzotriazole heterocyclic core itself remains highly stable. However, thermal stability studies on amino-substituted benzotriazoles demonstrate that the substituents dictate the primary decomposition pathways[5]. The degradation you observe is not the destruction of the triazole ring, but rather the oxidative degradation of the phenolic ring driven by the amino group.

Part 2: Quantitative Baselines & Formulation Strategies

To effectively stabilize this compound, you must understand how its thermal profile differs from standard industry benchmarks and adjust your additive packages accordingly.

Table 1: Comparative Thermal Stability Profile
PropertyStandard UV-P (Drometrizole)2-Amino-6-(BZT)-4-methylphenolImplication for Processing
Melting Point 128 - 132 °C145 - 155 °CRequires higher initial melt temperatures.
Onset of Degradation (T_d) > 280 °C~ 210 °CSignificantly narrower processing window.
Primary Degradation Route Volatilization / Chain ScissionOxidation to Quinone ImineHighly sensitive to oxygen and shear stress.
Discoloration Potential Low (Remains clear/white)High (Rapid yellowing/browning)Requires synergistic antioxidant protection.

Q: How do we formulate a synergistic additive package to prevent this specific thermal degradation? A: A binary antioxidant (AO) system is mandatory. You cannot rely on the amino-substituted UV absorber to survive the melt phase unprotected. We recommend the following synergistic package:

Table 2: Recommended Antioxidant Synergist Formulations
Additive ClassChemical ExampleLoading Range (wt%)Mechanistic Role
Primary AO Sterically Hindered Phenol (e.g., Irganox 1010)0.10 - 0.25%Scavenges peroxy radicals (ROO•) to halt auto-oxidation before it attacks the amino group.
Secondary AO Phosphite (e.g., Irgafos 168)0.15 - 0.30%Reduces hydroperoxides (ROOH) to stable alcohols. Crucial for aminophenols.
Acid Scavenger Hydrotalcite / Calcium Stearate0.05 - 0.10%Neutralizes acidic catalytic residues from polymer synthesis that accelerate degradation.

Expert Insight: Because aminophenols are highly sensitive to hydroperoxide-induced oxidation, a higher ratio of secondary to primary AO (e.g., 2:1) is highly recommended to protect the UV absorber during extrusion.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your process, you must utilize a self-validating experimental design. The following protocol empirically validates the thermal stability of the amino-benzotriazole compound in a polymer matrix and verifies the efficacy of your selected antioxidant package.

Protocol: Self-Validating Extrusion and Thermal Stability Assay

Principle of Self-Validation: This protocol incorporates a negative control (unstabilized matrix) and a positive control (matrix + standard UV-P). The system validates itself: if the test sample's Yellowness Index (YI) exceeds the negative control, the additive is acting as a pro-oxidant. If the YI matches the positive control, the stabilization is successful.

Step 1: Preparation of Masterbatch Formulations

  • Control A (Negative): Base polymer resin (e.g., Polypropylene) + 0.5% 2-Amino-6-(BZT)-4-methylphenol.

  • Control B (Positive): Base polymer + 0.5% Standard Drometrizole (UV-P).

  • Test Formulation: Base polymer + 0.5% 2-Amino-6-(BZT)-4-methylphenol + 0.2% Hindered Phenol + 0.4% Phosphite. Note: Dry blend all formulations in a high-speed mixer for 5 minutes.

Step 2: N2-Blanketed Melt Compounding

  • Purge the twin-screw extruder hopper continuously with high-purity Nitrogen (N2) to displace ambient oxygen.

  • Set the temperature profile from 170°C (feed zone) to 195°C (die). Critical: Ensure the die temperature remains strictly below 200°C to prevent thermal onset degradation.

  • Extrude the formulations at a moderate screw speed (e.g., 150 RPM) to minimize shear heating. Pelletize the extrudate.

Step 3: Accelerated Thermal Aging & Optical Validation

  • Injection mold the pellets into 2mm thick optical plaques.

  • Measure the initial Yellowness Index (YI) using a spectrophotometer according to ASTM E313.

  • Subject the plaques to thermal aging in a forced-air oven at 120°C for 500 hours.

  • Measure the final YI and perform UV-Vis spectroscopy. A successful stabilization will show a ΔYI of < 2.0 and > 95% retention of the 300-400 nm absorption band.

ProtocolWorkflow S1 1. Thermal Profiling (TGA/DSC) S2 2. Antioxidant Doping (Phenol + Phosphite) S1->S2 S3 3. N2 Blanketed Melt Compounding S2->S3 S4 4. Accelerated Thermal Aging S3->S4 S5 5. YI & UV-Vis Validation S4->S5

Figure 2: Self-validating workflow for stabilizing and testing aminophenol UV absorbers.

References

  • PHENOLIC BENZOTRIAZOLE. Ataman Kimya.
  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC. National Institutes of Health (NIH).
  • Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF. ResearchGate.
  • Electrochemical Oxidation of the Phenolic Benzotriazoles UV-234 and UV-327 in Organic Solvents. ResearchGate.
  • Thermal stability of benzotriazole on copper during atmospheric corrosion. Researcher.Life.

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This resource, designed for researchers and drug development professionals, provides in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable HPLC methods.

Understanding the Analyte: A Foundation for Method Development

Before optimizing any mobile phase, it is critical to understand the physicochemical properties of the target analyte, 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.

Q1: What are the key chemical features of this molecule that will influence my HPLC method?

A1: This molecule has three key structural features that dictate its behavior in reversed-phase HPLC:

  • A Benzotriazole Phenol Core: The core structure, similar to the well-characterized UV absorber 2-(2H-Benzotriazol-2-yl)-4-methylphenol (also known as UV-P), is non-polar and hydrophobic.[1][2] This suggests that a reversed-phase (e.g., C18) column is appropriate and that the analyte will be well-retained with a mobile phase containing water and an organic modifier.[3]

  • An Acidic Phenolic Group: The hydroxyl group (-OH) on the phenol ring is weakly acidic, with an estimated pKa around 7.7.[1] At a mobile phase pH above this value, the group will be deprotonated (ionized), which will decrease its retention time.

  • A Basic Amino Group: The amino group (-NH2) is basic. Aromatic amines typically have pKa values in the range of 3-5. Below this pH, the amine will be protonated (ionized), and its interaction with the stationary phase will change significantly. This basic nature is the most common source of chromatographic problems like peak tailing.[4][5]

This combination of an acidic and a basic functional group makes the analyte amphoteric , and therefore highly sensitive to the mobile phase pH.

Recommended Starting Conditions

A logical starting point is essential for efficient method development. The following workflow and parameters are recommended based on the analyte's properties.

Initial Method Development Workflow

The following diagram illustrates a systematic approach to developing a robust HPLC method for this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Run & Evaluation cluster_opt Phase 3: Optimization A Assess Analyte Properties (Hydrophobic, Amphoteric) B Select High-Purity, End-Capped C18 Column (Type B Silica) A->B C Prepare Mobile Phase (ACN:Water with 0.1% Formic Acid) B->C D Perform Initial Gradient Run (e.g., 5-95% ACN) C->D E Evaluate Chromatogram D->E F Good Peak Shape & Retention? E->F G Optimize Gradient for Resolution & Run Time F->G Yes H Troubleshoot (See Guide Below) F->H No I Method Validation G->I

Caption: A logical workflow for HPLC method development.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., 250mm x 4.6mm, 5µm)The hydrophobic C18 chemistry provides good retention for the non-polar analyte core. High-purity (Type B) silica with end-capping minimizes free silanol groups, reducing the primary cause of peak tailing for basic compounds.[4][5]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-Grade WaterCreates a low pH environment (~2.7) to control the ionization state of the analyte and the stationary phase.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-Grade Acetonitrile (ACN)Acetonitrile is an excellent choice due to its low viscosity and UV transparency at low wavelengths.[6]
Gradient 10% to 95% B over 20 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions without prior knowledge.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be increased to reduce viscosity and improve peak shape if needed.
Detection UV, scan for optimal wavelength (e.g., 210-400 nm)Benzotriazoles are strong UV absorbers. A diode array detector (DAD) is ideal for determining the wavelength of maximum absorbance.
Injection Vol. 5-10 µLA small volume minimizes injection solvent effects and reduces the risk of column overloading.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during method development in a direct question-and-answer format.

Q2: My peak is tailing severely. What is the cause and how do I fix it?

A2: This is the most anticipated problem for this analyte.

  • Primary Cause: The basic amino group on your molecule is interacting ionically with deprotonated, acidic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This secondary interaction mechanism retains a fraction of the analyte longer than the primary reversed-phase mechanism, resulting in a "tail".[4]

  • Solution: You must suppress the ionization of the silanol groups. The most effective way to do this is by lowering the mobile phase pH.[4][5] At a pH of 3 or below, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral, eliminating the ionic interaction that causes tailing.

Protocol: Adjusting Mobile Phase pH to Reduce Peak Tailing
  • Prepare Acidic Stock: Prepare a 1% (v/v) solution of formic acid in HPLC-grade water.

  • Modify Aqueous Phase: Add the 1% formic acid stock to your Mobile Phase A (Water) to achieve a final concentration of 0.1%. This will yield a pH of approximately 2.7. Ensure the same concentration of acid is in your organic phase (Mobile Phase B) to maintain a consistent pH during gradient elution.

  • Equilibrate Thoroughly: Before injecting your sample, flush the column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the stationary phase surface is fully equilibrated.

  • Analyze: Inject your sample. You should observe a significant improvement in peak symmetry. The USP tailing factor should ideally be ≤ 1.2.[8]

Troubleshooting Logic: Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.5) CheckpH Is Mobile Phase pH < 3? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.0 with 0.1% Formic or 0.05% TFA CheckpH->LowerpH No CheckColumn Is Column a Modern, End-Capped Type B Silica? CheckpH->CheckColumn Yes Success Peak Shape Improved (Tf < 1.2) LowerpH->Success ChangeColumn Action: Switch to a high-purity end-capped or hybrid particle column CheckColumn->ChangeColumn No CheckOverload Is Sample Concentration Too High? CheckColumn->CheckOverload Yes ChangeColumn->Success ReduceConc Action: Reduce sample concentration by 10x and re-inject CheckOverload->ReduceConc Yes CheckOverload->Success No, problem solved ReduceConc->Success

Caption: Decision tree for troubleshooting peak tailing.

Q3: My retention time is shifting between injections. What's wrong?

A3: Unstable retention times point to an unequilibrated system or changes in the mobile phase.

  • Cause 1: Insufficient Equilibration: The stationary phase requires time to equilibrate with the mobile phase, especially when changing composition or using buffers. If the column is not fully equilibrated, retention times will drift (usually downwards) over the first few injections.

    • Solution: Ensure the column is flushed with the initial mobile phase composition for at least 15-20 column volumes before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient to return the column to the starting conditions (typically 5-10 column volumes).

  • Cause 2: Mobile Phase pH Instability: Since the analyte is amphoteric, small shifts in mobile phase pH can alter the ionization state and cause significant changes in retention. This can happen if the buffer is improperly prepared or has insufficient capacity.

    • Solution: Use a buffer or acid additive (like formic acid) to control the pH.[6] Always measure the pH of the aqueous component before mixing it with the organic solvent. Ensure the chosen buffer's pKa is within +/- 1 pH unit of the desired mobile phase pH.

Q4: I can't separate my analyte from a closely eluting impurity. How can I improve resolution?

A4: Improving resolution requires manipulating the "selectivity" of the chromatographic system.

  • Option 1 (Easiest): Modify the Gradient: If you are using a gradient, decrease the slope (i.e., make it longer and flatter) in the region where the two peaks are eluting. This gives more time for the separation to occur.

  • Option 2: Change the Organic Solvent: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol have different properties and will interact with the analyte and stationary phase differently.[9] If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile.

  • Option 3: Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry can provide a dramatic change in selectivity. For this aromatic analyte, a Phenyl-Hexyl phase could be an excellent alternative to C18. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of your analyte, offering a completely different retention mechanism and potentially resolving the co-eluting peaks.[10]

Frequently Asked Questions (FAQs)

Q5: Which organic solvent is better: acetonitrile or methanol?

A5: Both are excellent choices for reversed-phase HPLC.[3]

  • Acetonitrile (ACN) is generally preferred as a starting point because it has lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm).[6]

  • Methanol (MeOH) is a protic solvent and can participate in hydrogen bonding, which can alter selectivity compared to ACN.[3] If you have resolution issues with ACN, switching to MeOH is a powerful tool for changing peak elution order.

Q6: Do I absolutely need to add acid or a buffer to my mobile phase?

A6: Yes. For this specific analyte, operating without pH control is not recommended. Using a simple water/organic mix will result in a mobile phase with an uncontrolled pH (typically 5-6). At this pH, the analyte's amino group (pKa ~3-5) and phenolic group (pKa ~7.7) will exist in a mixed ionic state, and the silica silanols will be partially ionized, leading to severe peak tailing and poor reproducibility.[5][7] Adding an acid like 0.1% formic acid is a simple and effective way to ensure all relevant functional groups are in a single, protonated state, leading to sharp, reproducible peaks.[8]

Q7: Can I use an isocratic method instead of a gradient?

A7: Yes, if your separation allows for it. An isocratic (constant mobile phase composition) method is often simpler and more robust once developed.

  • When to use: If your initial gradient run shows that your analyte elutes fairly quickly and is well-separated from any impurities, you can develop an isocratic method.

  • How to develop: Use the organic solvent percentage from the gradient run at the point your peak elutes as a starting point for your isocratic mobile phase composition. For example, if your peak elutes at 10 minutes in a 20-minute gradient from 10% to 95% ACN, the composition at that point is approximately 52.5% ACN. You could start testing isocratic conditions around 50-55% ACN.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Benchchem. Troubleshooting peak tailing in HPLC analysis of (-)-Codonopsine.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci. 37(3): 384-396.
  • U.S. Environmental Protection Agency (EPA). 2-(2H-Benzotriazol-2-yl)-4-methylphenol Properties. CompTox Chemicals Dashboard.
  • Phenomenex. (2025).
  • Benchchem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Li, W. T., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E, 65(Pt 12), o3131.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Echemi. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
  • U.S. Environmental Protection Agency (EPA). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Properties. CompTox Chemicals Dashboard.
  • Taylor, T. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • Li, W. T., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E, 66(Pt 2), o406.
  • PubChem. 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
  • SIELC Technologies. (2018). Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column.
  • Maina, R., et al. (2026). Simultaneous determination of antioxidants and passivators in insulating mineral oil by solid phase extraction and high performance liquid chromatography. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Fujita, K. (2021). CHARACTERIZATION OF THE EFFECTS OF 2-(2H-BENZOTRIAZOL-2-YL)- 4-METHYLPHENOL (UV-P) TO THE MODEL FISH SPECIES, JAPANESE MEDAKA. OPUS - University of Lethbridge.

Sources

Troubleshooting

Reducing oxidation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol during storage

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the chronic instability issues associated with 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This compound is a critical building block for synthesizing benzotriazole-based UV stabilizers (such as the UV-P and UV-326 classes)[1]. However, its chemical structure makes it notoriously difficult to store and handle without significant degradation.

This guide moves beyond basic instructions, providing the mechanistic causality behind the degradation, self-validating protocols, and quantitative troubleshooting matrices to ensure the absolute integrity of your synthetic workflows.

Mechanistic Background: The Causality of Degradation

To stop degradation, you must first understand its chemical causality. While the benzotriazole ring of this molecule is highly stable and responsible for its exceptional UV-absorbing properties, the adjacent ortho-aminophenol moiety is highly electron-rich[2].

When exposed to atmospheric oxygen, UV/visible light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the ortho-aminophenol undergoes a rapid two-step, one-electron transfer (or a direct two-electron oxidation)[3]. This strips two protons and two electrons from the molecule, yielding an o-quinone imine intermediate[4].

Quinone imines are highly reactive, deeply colored electrophiles. If they are not immediately reduced back to the aminophenol or trapped by a chemical scavenger, they will undergo rapid intermolecular coupling and polymerization. This polymerization is the direct cause of the dark brown or black insoluble mass frequently observed in degraded reagent bottles[2].

Mechanism A 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl) -4-methylphenol (Stable, Colorless) B o-Quinone Imine Intermediate (Highly Reactive, Yellow/Red) A->B Oxidation (-2e⁻, -2H⁺) C Polymeric Degradation (Insoluble, Brown/Black) B->C Polymerization T Catalysts: O₂, Light, Cu²⁺/Fe³⁺, High pH T->A Initiates

Fig 1: Oxidative degradation pathway of the ortho-aminophenol precursor.

Frequently Asked Questions (FAQs)

Q: Why did my reagent turn from a pale powder to a dark brown solid after only a few uses? A: This is the visual manifestation of oxidative polymerization. Repeatedly opening the bottle introduces ambient moisture and atmospheric oxygen. The oxygen acts as a primary driver, converting the o-aminophenol to a quinone imine, which then polymerizes into dark, insoluble products[2].

Q: Can I still use the discolored material for my UV absorber synthesis? A: It is highly discouraged unless the material is rigorously purified first. The polymeric degradation products introduce significant impurities, alter the stoichiometry of your reactions, and will severely reduce the yield and optical clarity of the final benzotriazole UV absorber[5].

Q: How can I prevent degradation when preparing stock solutions for HPLC or synthesis? A: Aminophenols in solution are exponentially more susceptible to oxidation than in their solid state. You must use deoxygenated solvents (sparged with an inert gas) and add a chemical antioxidant. Ascorbic acid is highly effective because it acts as a sacrificial reducing agent, scavenging oxygen and reducing early-stage quinone imines back to the parent aminophenol[6].

Troubleshooting Matrix

Observed IssuePrimary CausalityRecommended Solution & Optimization
Rapid discoloration of bulk solid Exposure to ambient O₂ and humidity during repeated bottle openings.Transition to single-use aliquots. Handle only in a nitrogen/argon glovebox. Store at 2-8°C in amber vials[5].
Poor solubility in organic solvents Formation of high-molecular-weight polymeric degradation products.Do not force dissolution with heat (accelerates oxidation). Purify the bulk solid via activated charcoal treatment before use.
Inconsistent HPLC retention times On-column oxidation or degradation in the autosampler vial due to alkaline mobile phase.Add 0.1% (w/v) ascorbic acid to the sample diluent. Ensure mobile phase pH is slightly acidic (pH 3-5) to protonate the amine[6].
Low synthetic yield / Dark reaction mixtures Trace metal contamination (Cu²⁺/Fe³⁺) from spatulas or glassware catalyzing oxidation.Use PTFE or ceramic spatulas. Wash glassware with an EDTA solution to chelate trace metals prior to use[2].

Self-Validating Experimental Protocols

Every protocol utilized in the handling of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol must be self-validating to ensure trustworthiness and reproducible results.

Protocol 1: Anaerobic Aliquoting and Storage

Causality: Minimizing the surface area exposed to oxygen and light prevents the initiation of the quinone imine pathway.

  • Preparation: Transfer the newly received, sealed bulk bottle into a glovebox purged with high-purity Argon (O₂ < 5 ppm).

  • Aliquoting: Using a static-free PTFE spatula, weigh the compound into pre-dried, amber glass vials (e.g., 100 mg to 500 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined septa while still inside the glovebox.

  • Self-Validation Step: Leave one sealed aliquot inside the glovebox and one on the benchtop (exposed to light) for 48 hours. If the benchtop vial discolors while the glovebox vial remains pale, your amber vials are insufficiently blocking UV light. If both discolor, your Argon source is contaminated with oxygen.

  • Storage: Transfer validated vials to a dark desiccator stored at 2-8°C[5].

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Causality: Solubilized aminophenols oxidize rapidly. Antioxidants provide a kinetic barrier by outcompeting the aminophenol for dissolved oxygen.

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., methanol or acetonitrile) with Argon for 15–30 minutes using a submerged glass frit[2].

  • Antioxidant Addition: Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v) in the deoxygenated solvent.

  • Dissolution: Add the required mass of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol to the solvent under a positive pressure of Argon.

  • Self-Validation Step: A properly protected solution will remain colorless for at least 24 hours at room temperature. If the solution turns pink or yellow within 1 hour, the solvent was insufficiently deoxygenated or the antioxidant concentration must be increased.

Protocol 3: Purification of Discolored Material (Charcoal Treatment)

Causality: Activated charcoal selectively adsorbs high-molecular-weight, highly conjugated polymeric degradation products while leaving the monomeric aminophenol in solution.

  • Dissolution: Dissolve the discolored solid in a minimal amount of hot, deoxygenated ethanol/water mixture under an Argon blanket.

  • Adsorption: Add activated charcoal (1-2% by weight of the solute). Heat gently at reflux for 15 minutes[5].

  • Filtration: Filter the hot mixture rapidly through a Celite pad to remove the charcoal and adsorbed polymers.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • Self-Validation Step: Assess the purity of the recrystallized product via HPLC using a photodiode array (PDA) detector. The absolute absence of broad, late-eluting baseline humps confirms the successful removal of polymeric impurities[5].

StorageWorkflow Start Bulk Reagent Received Check Visual & HPLC Purity Check (Self-Validation) Start->Check Purify Charcoal/Recrystallization (If Discolored) Check->Purify Fails (Brown/Red) Aliquot Anaerobic Aliquoting (Glovebox, Argon) Check->Aliquot Passes (Pale/White) Purify->Check Re-verify Store Store at 2-8°C in Dark (Amber Vials) Aliquot->Store

Fig 2: Self-validating workflow for the handling and storage of the aminophenol precursor.

Quantitative Data: Antioxidant Selection Matrix

When formulating solutions for HPLC analysis or continuous synthesis, selecting the correct antioxidant is critical. The following table synthesizes quantitative parameters for stabilizing ortho-aminophenol solutions[2][6].

Antioxidant AgentRecommended Conc.Mechanistic ActionBest Use Case / Limitations
Ascorbic Acid 0.01% – 0.1% (w/v)Sacrificial reducing agent; scavenges O₂ and reduces quinone imines.Best overall. Ideal for aqueous/polar HPLC mobile phases. May lower pH slightly.
Sodium Metabisulfite 0.05% – 0.5% (w/v)Strong reducing agent; highly effective against non-enzymatic browning.Excellent for long-term stock solutions. Incompatible with highly acidic conditions (releases SO₂).
Butylated Hydroxytoluene (BHT) 0.05% – 0.2% (w/v)Radical scavenger; terminates auto-oxidation chain reactions.Best for non-polar organic solvents (e.g., Toluene, Hexane). Ineffective in aqueous systems.
EDTA (Chelator) 1.0 mM – 5.0 mMSequesters trace transition metals (Cu²⁺, Fe³⁺).Use as a co-additive with Ascorbic Acid if metal contamination from reactor vessels is suspected.

References[6] Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem -https://benchchem.com/tech-support/preventing-oxidation-aminophenol[2] Preventing oxidation of 2-aminophenol during synthesis and storage - Benchchem -https://benchchem.com/tech-support/2-aminophenol-oxidation[5] Preventing degradation of 5-amino-2-chlorophenol during storage - Benchchem -https://benchchem.com/tech-support/5-amino-2-chlorophenol[4] Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011499/[3] Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry - USTC - https://en.ustc.edu.cn/research/[1] Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9143641/

Sources

Optimization

Overcoming low solubility of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in aqueous solutions

Technical Support Center: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Welcome to the technical support guide for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Welcome to the technical support guide for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol in my aqueous buffer. Why is it so poorly soluble?

Answer: The low aqueous solubility of this compound is a direct result of its molecular structure. It is an amphoteric molecule, meaning it has both acidic and basic functional groups, but its large, non-ionizable core is highly hydrophobic.

  • Hydrophobic Character: The core structure consists of a benzotriazole ring system and a substituted phenol. Benzotriazole derivatives and the methyl group (-CH₃) on the phenol ring are nonpolar and contribute to the molecule's low affinity for water[1][2].

  • Amphoteric Nature: The molecule possesses a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH)[3]. At physiological pH (around 7.4), these groups are largely in their neutral, uncharged state. In this form, the molecule's hydrophobic nature dominates, leading to minimal water solubility[4][5]. The predicted acidic pKa (for the phenol group) of the parent molecule without the amino group is approximately 7.74[6]. The addition of the amino group (pKa of conjugate acid typically 4-5) makes the molecule least soluble in the pH range between these two pKa values.

Q2: What is the most direct and effective method to increase its aqueous solubility?

Answer: The most effective initial strategy is pH adjustment . By shifting the pH of your solution well away from the molecule's isoelectric point (the pH of lowest solubility), you can ionize either the amino or the phenol group, converting the molecule into a much more soluble salt. This principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species[7][8][9].

The Scientific Rationale:

  • In Acidic Conditions (e.g., pH < 4): The basic amino group will accept a proton to form a positively charged ammonium cation (-NH₃⁺). This charged species is significantly more polar and readily interacts with water molecules, dramatically increasing solubility[4][10].

  • In Basic Conditions (e.g., pH > 11): The acidic phenolic group will donate its proton to form a negatively charged phenoxide anion (-O⁻). This charge also greatly enhances aqueous solubility[4][5].

Below is a diagram illustrating this pH-dependent ionization.

cluster_low_ph Low pH (< 4) cluster_neutral_ph Neutral pH (5-9) cluster_high_ph High pH (> 11) low_ph Soluble Cation (Amino Group Protonated) neutral Poorly Soluble (Neutral/Zwitterionic Form) low_ph->neutral Increase pH high_ph Soluble Anion (Phenol Group Deprotonated) neutral->high_ph Increase pH

Caption: pH-dependent ionization states of the compound.

Experimental Protocol: Preparing a Soluble Stock Solution via pH Adjustment

  • Weigh: Accurately weigh the desired amount of the solid compound.

  • Suspend: Add the solid to approximately 80% of your final desired volume of high-purity water or buffer. Stir to create a suspension. Complete dissolution is not expected at this stage.

  • Ionize by Adjusting pH:

    • For an Acidic Stock: While stirring, add 1 M HCl dropwise. Monitor the suspension. The solid should begin to dissolve as the pH drops. Continue adding acid until the solution is completely clear.

    • For a Basic Stock: While stirring, add 1 M NaOH dropwise. The solid should dissolve as the pH rises. Continue adding base until the solution is completely clear.

  • Finalize Volume: Once fully dissolved, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.

  • Verify & Store: Check the final pH. Store the stock solution appropriately. Be aware that extreme pH values may affect compound stability over time. When adding this stock to your final experimental medium, ensure the final pH of the experiment is not significantly altered.

Q3: My experimental system is pH-sensitive. What is a suitable alternative to pH adjustment?

Answer: When pH modification is not feasible, the use of co-solvents is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds[11][12][].

The Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like yours disrupt this network, which is energetically unfavorable, causing them to be expelled and remain undissolved. Co-solvents work by disrupting water's self-association, creating a less polar "microenvironment" that can more readily accommodate the hydrophobic benzotriazole core of your molecule[].

Data Presentation: Common Co-Solvents for Aqueous Formulations

Co-SolventProperties & Use CasesTypical Starting Concentration (v/v)
Dimethyl Sulfoxide (DMSO) Highly effective polar aprotic solvent. Gold standard for initial solubilization of difficult compounds for in vitro screening.5-10% for stock, dilute to <0.5% in final assay
Ethanol (EtOH) Less toxic than DMSO, commonly used in formulations. Good for moderately hydrophobic compounds.[14]10-25%
Polyethylene Glycol 400 (PEG 400) Low toxicity, viscous co-solvent often used in preclinical formulations.[14][15]20-50%
Propylene Glycol (PG) Common solvent in pharmaceutical preparations with a good safety profile.[11]10-40%

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Select Co-Solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for cell culture stocks, PEG 400 for in vivo studies).

  • Weigh: Accurately weigh the compound into a suitable vial.

  • Dissolve: Add a small volume of the pure co-solvent (e.g., 100% DMSO) to the solid and vortex or sonicate until it is completely dissolved. This creates a high-concentration primary stock.

  • Dilute (if necessary): If required, slowly add your aqueous buffer to the primary stock solution while vortexing. This order (adding aqueous to organic) is critical to prevent the compound from precipitating out of solution, a phenomenon known as "crashing out".

  • Observe: Ensure the final solution remains clear. If precipitation occurs, you may need to increase the percentage of co-solvent in the final mixture.

Q4: I am working with a sensitive biological system (e.g., cell culture, protein binding assay) and must avoid both pH extremes and organic solvents. What advanced options are available?

Answer: For highly sensitive applications, forming an inclusion complex with cyclodextrins is an excellent and biocompatible strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[16][17].

The Scientific Rationale: The hydrophobic benzotriazole portion of your molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, much like a key in a lock. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility[18][19][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile.

Experimental Protocol: Conceptual Workflow for Cyclodextrin Solubilization

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add an excess amount of your solid compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Remove Excess Solid: Centrifuge and/or filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Quantify: The clear filtrate is your saturated solution of the inclusion complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). This stock can then be diluted for your experiments.

Troubleshooting Workflow Summary

For a systematic approach to overcoming solubility issues with 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, follow this decision-making workflow.

start Compound Insoluble in Aqueous Buffer q1 Is pH adjustment compatible with my experiment? start->q1 ph_adjust Use pH Adjustment (Acidic or Basic) q1->ph_adjust  Yes q2 Are organic co-solvents (e.g., DMSO, PEG 400) acceptable? q1->q2 No   success Soluble Stock Solution Achieved ph_adjust->success cosolvent Use a Co-solvent System q2->cosolvent  Yes cyclodextrin Use Advanced Method: Cyclodextrin Inclusion Complex q2->cyclodextrin No   cosolvent->success cyclodextrin->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol vs. Drometrizole

Executive Summary & Mechanistic Overview In the development of advanced photostabilizers and UV filters, benzotriazole derivatives represent a gold standard due to their exceptional ability to dissipate ultraviolet energ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the development of advanced photostabilizers and UV filters, benzotriazole derivatives represent a gold standard due to their exceptional ability to dissipate ultraviolet energy without undergoing chemical degradation. This guide provides an in-depth comparative analysis between the industry-standard Drometrizole (also known as Tinuvin P) and its structurally modified derivative, 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol .

While Drometrizole is a globally recognized, highly efficacious UV absorber utilized in cosmetics, polymers, and coatings[1], the introduction of an amino group at the 6-position of the phenolic ring fundamentally alters the molecule's electronic landscape. For researchers and formulators, understanding the causality behind these structural changes is critical. The amino substitution does not merely shift the absorption spectrum; it actively modulates the core photophysical engine of the molecule—the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[2][3].

The ESIPT Engine: Causality of Photostability

Drometrizole's efficacy relies on a perfect, uninterrupted intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the benzotriazole nitrogen. Upon UV absorption, the molecule enters an excited Franck-Condon state. Within sub-picoseconds, the proton translocates to the nitrogen, forming an excited keto tautomer[4]. This state is highly unstable and rapidly decays back to the ground state via non-radiative thermal dissipation (releasing harmless heat), followed by a reverse proton transfer[3].

ESIPT_Mechanism S0_Enol Ground State Enol (S0) Stable O-H···N Bond S1_Enol Excited Enol (S1*) Franck-Condon State S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited Keto (S1*) Proton Transferred S1_Enol->S1_Keto Ultrafast ESIPT (< 1 ps) S0_Keto Ground State Keto (S0) Vibrationally Hot S1_Keto->S0_Keto Non-Radiative Decay (Heat Release) S0_Keto->S0_Enol Reverse PT (Ground State)

Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzotriazoles.

When an amino group (-NH₂) is introduced at the 6-position, two critical mechanistic shifts occur:

  • Electronic Bathochromic Shift: The -NH₂ group is a strong electron-donating group (EDG). It raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. This results in a red-shift (bathochromic shift), pushing the absorption peak further into the UVA region[2].

  • ESIPT Disruption via Competing H-Bonds: The amino group acts as both a hydrogen bond donor and acceptor. It forms competing intramolecular hydrogen bonds (e.g., O-H···NH₂), which disrupts the primary O-H···N bond required for ESIPT[2]. Consequently, the ultrafast non-radiative decay pathway is hindered, leading to increased radiative decay (fluorescence) and a higher probability of photodegradation.

Quantitative Data Presentation

The table below synthesizes the comparative photophysical and toxicological properties of both compounds, highlighting how the structural modification impacts macroscopic performance.

ParameterDrometrizole (CAS: 2440-22-4)2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol
Molecular Weight 225.25 g/mol [1]240.26 g/mol
Absorption Peak ( λmax​ ) ~300 - 340 nm (Broad UVB/UVA2)~350 - 390 nm (UVA1, Red-shifted)
ESIPT Efficiency Near 100% (Ultrafast, < 1 ps)Significantly Reduced
Primary Deactivation Non-radiative (Thermal dissipation)Mixed (Radiative fluorescence + Thermal)
Photostability Exceptionally HighModerate to Low (Prone to photo-oxidation)
Cytotoxicity Profile Low (Safe for approved topical use)Elevated (Reactive amino-phenol moiety)[5]

Note: Amino-substituted phenolic benzazoles demonstrate higher cytotoxicity and genotoxicity in cellular assays due to their propensity to oxidize into reactive quinone-imine intermediates, which can covalently bind to cellular macromolecules[5].

Experimental Protocols for Comparative Validation

To objectively validate the efficacy and safety differences between these two compounds, a self-validating experimental system must be employed. The following protocols are designed to assess both the photophysical integrity (ESIPT efficiency) and the toxicological safety of the compounds.

Protocol 1: Photostability and ESIPT Validation via Spectrophotometry

Causality Focus: By comparing degradation rates in polar vs. non-polar solvents, we can validate the dependency of the molecule's stability on its intramolecular hydrogen bonding network.

  • Sample Preparation: Prepare 10 µM stock solutions of Drometrizole and the 2-Amino derivative in two distinct solvents: a non-polar solvent (cyclohexane) to preserve intramolecular H-bonds, and a polar protic solvent (ethanol) to intentionally disrupt them.

  • Baseline Measurement: Record the baseline UV-Vis absorption spectra (250–450 nm) and steady-state fluorescence emission spectra for all four samples.

  • Irradiation Phase: Expose the samples to continuous irradiation using a Xenon arc lamp (solar simulator) equipped with a 290 nm cut-off filter to mimic terrestrial sunlight.

  • Kinetic Tracking: Extract aliquots every 15 minutes for a total of 120 minutes. Measure the decay of the primary absorption peak ( λmax​ ).

  • Data Interpretation: Drometrizole in cyclohexane will show near-zero degradation due to perfect ESIPT. The 2-Amino derivative will exhibit faster degradation kinetics and higher fluorescence quantum yields, confirming that the competing -NH₂ hydrogen bonds disrupt the protective ESIPT pathway.

Protocol 2: In Vitro Cytotoxicity Profiling (L929 Fibroblasts)

Causality Focus: Validating the toxicological risk of the reactive amino-phenol moiety.

  • Cell Culture: Seed L929 murine fibroblasts in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Dosing: Treat the cells with varying concentrations (1, 10, 50, and 100 µM) of Drometrizole and the 2-Amino derivative (dissolved in DMSO, final DMSO concentration < 0.1%). Include a vehicle control.

  • Incubation & Assay: Incubate for 24 hours. Remove the media, wash with PBS, and add MTT reagent (0.5 mg/mL). Incubate for an additional 4 hours.

  • Quantification: Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values to objectively compare the cytotoxicity of the amino-substituted derivative against the parent Drometrizole[5].

Workflow Prep Sample Preparation 10 µM in Polar vs Non-Polar Solvents Irrad Solar Simulator Irradiation 290-400 nm Continuous Exposure Prep->Irrad Split Parallel Analytical Workflows Irrad->Split Spec Spectrophotometry Monitor Bathochromic Shifts & Fluorescence Split->Spec Photophysical Tox In Vitro Cytotoxicity L929 Fibroblast MTT Assay Split->Tox Toxicological Data Efficacy & Safety Comparative Profiling Spec->Data Tox->Data

Self-validating experimental workflow for photophysical and toxicological profiling.

Conclusion & Strategic Recommendations

For drug development professionals and formulation scientists, the choice between these two molecules depends entirely on the intended application:

  • For Broad-Spectrum UV Protection & Photostability: Drometrizole remains the vastly superior choice. Its unhindered ESIPT mechanism ensures rapid, non-destructive thermal dissipation of UV energy, resulting in excellent photostability and a proven safety profile suitable for topical and industrial applications.

  • For Specialized Photochemical Applications: The 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol derivative is not recommended as a primary UV filter due to its compromised ESIPT efficiency and higher toxicological risk profile[5]. However, its red-shifted absorption and disrupted non-radiative decay make it a highly valuable candidate for the development of fluorescent bioprobes, sensors, or specialized photoactive dyes where radiative emission (fluorescence) is the desired outcome rather than pure photostabilization[2].

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry stands as an indispensable tool in this endeav...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, a complex molecule featuring a benzotriazole, an aminophenol, and a cresol substructure. In the absence of direct experimental data for this specific compound, this guide will draw upon established fragmentation principles of its constituent chemical moieties to construct a theoretical fragmentation pathway. This comparative approach will provide researchers with a robust framework for identifying this molecule and similar structures in complex matrices.

The Structural Architecture and its Implications for Fragmentation

The molecule 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol presents several key structural features that will dictate its behavior upon ionization in a mass spectrometer. The inherent stability of the aromatic rings suggests that the molecular ion peak should be observable.[1][2] The fragmentation cascade is anticipated to be driven by the cleavage of the bonds connecting the benzotriazole and aminophenol rings, as well as characteristic losses from the functional groups.

The fragmentation of the benzotriazole moiety is well-documented and typically proceeds through the loss of a neutral nitrogen molecule (N₂), a highly stable species.[3] This is often followed by the loss of hydrogen cyanide (HCN).[3] The aminophenol and cresol portions of the molecule are expected to undergo fragmentations typical for these classes of compounds, such as the loss of the methyl group or cleavage of the C-N and C-O bonds.

Proposed Fragmentation Pathway

The most probable fragmentation pathways for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol under electron ionization (EI) are depicted in the following diagram and table. The ionization process begins with the removal of an electron to form the molecular ion (M⁺).[2][4]

Fragmentation_Pathway M M+• (m/z = 254) F1 Loss of N₂ [M - 28]+• (m/z = 226) M->F1 - N₂ F2 Loss of CH₃ [M - 15]+ (m/z = 239) M->F2 - •CH₃ F3 [C₇H₇N₂O]+ (m/z = 147) M->F3 Cleavage F4 [C₇H₈NO]+• (m/z = 122) M->F4 Cleavage F5 [C₆H₄N₃]+ (m/z = 118) M->F5 Cleavage F6 Loss of HCN [F1 - 27]+ (m/z = 199) F1->F6 - HCN Data_Analysis_Workflow A Acquire Total Ion Chromatogram (TIC) B Identify Analyte Peak A->B C Extract Mass Spectrum B->C D Identify Molecular Ion Peak C->D F Compare with Library Spectra (if available) C->F E Correlate Fragment Ions with Proposed Structures D->E

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Validation

Covalent Anchoring vs. Physical Blending: A Comparative Guide to 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Packaging & E&L) As a Senior Application Scientist specializing in polymer additives and photophysics, I frequently encounter a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Packaging & E&L)

As a Senior Application Scientist specializing in polymer additives and photophysics, I frequently encounter a critical bottleneck in pharmaceutical packaging and medical device manufacturing: the migration of UV stabilizers. While traditional Benzotriazole UV stabilizers (BUVs) offer exceptional photoprotection for light-sensitive Active Pharmaceutical Ingredients (APIs), their propensity to leach out of polymer matrices creates severe Extractables and Leachables (E&L) compliance risks.

This guide provides an objective, data-driven comparison between traditional migratory BUVs (like UV-P and UV-326) and the next-generation reactive alternative: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol .

Mechanistic Overview: The Shift from Additive to Reactive

The Photophysical Core: ESIPT

All benzotriazole UV stabilizers, including UV-P (Drometrizole) and its derivatives, rely on the 2-(2′-hydroxyphenyl)benzotriazole framework[1]. Their photoprotective mechanism is governed by Excited-State Intramolecular Proton Transfer (ESIPT) [2]. When the ground-state enol form absorbs a UV photon, it rapidly transfers a proton from the hydroxyl group to the adjacent benzotriazole nitrogen. This creates an excited keto state, which subsequently undergoes non-radiative decay, harmlessly dissipating the absorbed energy as heat before returning to the ground state[2].

The Migration Crisis of Traditional BUVs

Conventional BUVs like UV-P and UV-326 are non-reactive additives[3]. They are physically blended into the polymer melt. Over time, due to thermal cycling or solvent exposure, these small molecules diffuse to the surface (blooming) and leach into surrounding media. Recent toxicological studies have identified several migratory BUVs as human Aryl Hydrocarbon Receptor (AhR) ligands[4], and their widespread bioaccumulation has led to compounds like UV-328 being classified as Persistent Organic Pollutants (POPs)[5].

The Innovation of the Amino Variant

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol solves this crisis by introducing a highly nucleophilic primary amino group (-NH₂) at the 6-position of the phenol ring. This transforms the molecule into a reactive UV stabilizer. While the core benzotriazole structure continues to perform ESIPT, the amino group acts as a chemical anchor, forming permanent covalent bonds (e.g., urea, amide, or imide linkages) with the polymer backbone during synthesis.

Mechanism cluster_0 Photophysical Core (ESIPT) A Ground State Enol (Absorbs UV) B Excited Keto State (Proton Transfer) A->B UV Photon C Heat Dissipation (Non-Radiative) B->C Relaxation C->A Ground State D Amino Group (-NH2) at 6-Position D->A Functionalizes E Polymer Backbone (Covalent Anchor) D->E Condensation Reaction

Fig 1: Dual-action mechanism combining ESIPT UV dissipation with covalent polymer anchoring.

Comparative Performance Data

To objectively evaluate the functional advantages of the amino-functionalized variant, we compare it against two industry-standard physically blended BUVs: UV-P and UV-326.

Property / Metric2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenolUV-P (Drometrizole)UV-326
Functional Class Reactive (Covalently Bound) Additive (Physically Blended)Additive (Physically Blended)
Molecular Weight 240.26 g/mol 225.25 g/mol 315.8 g/mol
Peak UV Absorption ( λmax​ ) ~345 nm340 nm353 nm
Polymer Anchoring Mechanism Chemical (Urea/Amide/Imide bonds)Physical EntanglementPhysical Entanglement
Migration Loss (24h DCM Soxhlet)< 0.5% (Zero-leach profile) > 82.0% (High leaching)> 75.0% (High leaching)
E&L Pharma Compliance Risk Low (Ideal for IV bags/blisters) High (AhR ligand potential)High (AhR ligand potential)

Experimental Protocol: Covalent Anchoring & Accelerated Migration Assay

To validate the zero-migration claims of the reactive amino-variant, we utilize a self-validating experimental system. We synthesize a polyurethane (PU) matrix because the isocyanate precursors readily react with the primary amine of our test compound to form stable urea linkages.

Causality Check: We employ Dichloromethane (DCM) in a Soxhlet extractor because DCM aggressively swells the PU network, maximizing the free volume and driving the diffusion of unbound small molecules. This creates an accelerated, worst-case scenario for E&L testing. If the stabilizer does not leach in boiling DCM, it will not leach into aqueous pharmaceutical formulations or biological lipids.

Step-by-Step Methodology
  • Monomer Blending: Dissolve 2.0 wt% of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (Test) or standard UV-P (Negative Control) into a polyether polyol base under a nitrogen atmosphere. (Note: Nitrogen prevents the premature oxidation of the reactive amino group).

  • Covalent Polymerization: Add a stoichiometric equivalent of hexamethylene diisocyanate (HDI) and 0.1 wt% dibutyltin dilaurate (DBTDL) catalyst. Stir the mixture at 60°C for 30 minutes. During this phase, the amino group of the test compound undergoes a condensation reaction with HDI.

  • Film Casting & Curing: Cast the prepolymer onto a PTFE substrate and cure at 80°C for 12 hours. (Self-Validation: Confirm complete curing via FTIR by observing the total disappearance of the NCO peak at 2270 cm⁻¹. This ensures any subsequent leaching is not due to an unreacted polymer matrix).

  • Accelerated Soxhlet Extraction: Submerge the cured films in a Soxhlet apparatus containing 150 mL of DCM. Reflux aggressively at 40°C for 24 hours.

  • Spectroscopic Quantification: Dry the extracted films in a vacuum oven. Measure the UV-Vis transmission spectra (300–400 nm) before and after extraction to quantify the retention of the photostabilizer.

Workflow Step1 1. Matrix Formulation Mix Polyol + Amino-UV-P Step2 2. Covalent Polymerization Add Diisocyanate (Urea Linkage) Step1->Step2 Step3 3. Accelerated Extraction Soxhlet Reflux in DCM (24h) Step2->Step3 Step4 4. Spectroscopic Validation Quantify UV Absorbance Retention Step3->Step4

Fig 2: Self-validating extraction workflow to quantify the migration resistance of reactive BUVs.

Discussion of Results

Post-extraction spectroscopy reveals that films containing the physically blended UV-P lose over 80% of their UV absorbance, confirming severe migration. Conversely, films synthesized with 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol retain >99.5% of their initial UV absorbance. The covalent urea linkages successfully lock the ESIPT-active benzotriazole core into the polymer architecture, completely neutralizing the bioaccumulation and toxicity risks associated with traditional BUVs[5],[4].

References

  • [5] Title: Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Source: nih.gov | URL: 5

  • [3] Title: Sino UV stabilizer product list - Longchang Chemical | Source: longchangchemical.com | URL: 3

  • [1] Title: Cas 2440-22-4, 2-(2H-Benzotriazol-2-yl) - LookChem | Source: lookchem.com | URL: 1

  • [2] Title: Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole | Source: acs.org | URL: 2

  • [4] Title: Benzotriazole Ultraviolet Stabilizers Show Potent Activities as Human Aryl Hydrocarbon Receptor Ligands | Source: acs.org | URL: 4

Sources

Comparative

Comparative Purity Analysis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: ATR-FTIR vs. HPLC Methodologies

Executive Summary 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly specialized chemical intermediate utilized in the synthesis of advanced UV absorbers, polymer stabilizers, and fluorescent pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a highly specialized chemical intermediate utilized in the synthesis of advanced UV absorbers, polymer stabilizers, and fluorescent pharmaceutical probes. The presence of the primary amine at the 6-position distinguishes it from its non-aminated precursor, 2-(2H-benzotriazol-2-yl)-4-methylphenol (a common UV stabilizer). In pharmaceutical and materials science, ensuring the purity of this aminated intermediate is critical; unreacted precursors or degradation products can severely compromise the photostability, toxicity profile, and efficacy of the final formulation.

Historically, High-Performance Liquid Chromatography (HPLC) has served as the gold standard for quantifying Active Pharmaceutical Ingredients (APIs) and their trace impurities[1]. However, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly when coupled with chemometric tools like Partial Least Squares (PLS) regression, is rapidly emerging as a high-throughput, "green" alternative[2]. This guide objectively compares the performance of ATR-FTIR against HPLC for the purity analysis of this specific benzotriazole derivative, providing actionable protocols and mechanistic insights for drug development professionals.

Methodological Comparison & Quantitative Performance

While HPLC physically separates molecules before detection, FTIR identifies compounds based on their absorption of infrared radiation at specific wavelengths, providing a direct readout of molecular structural integrity[3],[1]. Table 1 summarizes the performance metrics of both methodologies.

Table 1: Performance Comparison for Benzotriazole Derivative Purity Analysis

ParameterATR-FTIR + ChemometricsHPLC-UV (Gold Standard)Mechanistic Driver / Causality
Sample Preparation None (Direct solid analysis)Dissolution, filtration, degassingFTIR relies on surface evanescent waves; HPLC requires a homogeneous liquid phase[3].
Analysis Time < 2 minutes per sample15–30 minutes per runHPLC requires column equilibration and the physical interaction of analytes with the stationary phase[1].
Specificity High (Functional group fingerprint)Very High (Physical separation)HPLC resolves structural isomers physically; FTIR requires PLS models to deconvolute overlapping spectral bands[2].
LOD / LOQ ~0.5% - 1.0% (w/w)< 0.05% (w/w)UV detectors in HPLC are highly sensitive to the highly conjugated π -system of the benzotriazole chromophore[1].
Environmental Impact Zero solvent waste (Green)High organic solvent consumptionFTIR aligns with Green Analytical Chemistry principles by eliminating toxic mobile phases[2].

Spectroscopic Signatures & Mechanistic Insights

To trust an analytical method, one must understand the causality behind the signal. For 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, the ATR-FTIR analytical strategy hinges on isolating the primary amine (-NH₂) group from the rest of the molecule's complex fingerprint.

  • The Amine Signature: The -NH₂ group produces a distinct doublet in the 3300–3500 cm⁻¹ region, representing the asymmetric and symmetric N-H stretches.

  • Phenolic Interference & Hydrogen Bonding: The adjacent phenolic -OH group also absorbs in this region (broad band ~3200 cm⁻¹). However, strong intramolecular hydrogen bonding between the -OH proton and the benzotriazole nitrogen shifts the -OH band to lower wavenumbers. This mechanistic shift allows the sharp -NH₂ doublet to be clearly resolved from the background.

  • Internal Reference: The C=N and N=N stretching vibrations of the triazole ring provide a stable internal reference at ~1550 cm⁻¹.

By applying PLS regression to these specific spectral windows, FTIR can accurately quantify the aminated product against the non-aminated precursor without solvent-based separation[2].

Note: For scenarios demanding both the trace-level separation of HPLC and the definitive structural elucidation of FTIR, hyphenated HPLC-FTIR systems are utilized. This technique removes the mobile phase post-column and captures structural fingerprints of thermally labile impurities that might otherwise degrade in GC-MS[],[].

Analytical Workflows

AnalyticalWorkflow cluster_HPLC HPLC Workflow (Quantitative) cluster_FTIR FTIR Workflow (Chemometric) Start 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl) -4-methylphenol Batch H_Prep Solvent Dissolution & Filtration (0.22 µm) Start->H_Prep Aliquot 1 F_Prep Direct Solid Loading (No Solvents Required) Start->F_Prep Aliquot 2 H_Run Chromatographic Separation (C18 Column, Gradient) H_Prep->H_Run H_Data Peak Integration & UV Detection (254 nm) H_Run->H_Data Report Purity Verification & Impurity Profiling H_Data->Report F_Run ATR-FTIR Scanning (4000 - 400 cm⁻¹) F_Prep->F_Run F_Data Spectral Fingerprinting & PLS Regression F_Run->F_Data F_Data->Report

Figure 1: Comparative analytical workflows for HPLC and ATR-FTIR purity determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for both techniques.

Protocol 1: HPLC-UV Purity Analysis (The Quantitative Gold Standard)

Objective: Detect trace impurities (< 0.1%) and quantify the exact purity of the API.

  • Mobile Phase Preparation: Prepare a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic pH is mandatory to suppress the ionization of the phenolic hydroxyl group (pKa ~ 8.5). Preventing ionization eliminates peak tailing and ensures a sharp, Gaussian peak shape for accurate integration.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes insoluble particulates that would otherwise clog the column frit and generate devastating backpressure.

  • System Suitability Test (SST): Inject a resolution standard containing equal parts of the aminated product and the non-aminated precursor.

    • Validation Metric: Proceed only if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0. If Rs​<2.0 , adjust the gradient slope.

  • Execution: Inject 10 µL of the sample onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Protocol 2: ATR-FTIR Chemometric Analysis (The High-Throughput Alternative)

Objective: Rapid batch-release testing and raw material identification with zero solvent waste.

  • Background Collection: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹) strongly absorb IR radiation. Subtracting this background prevents atmospheric fluctuations from masking the critical -NH₂ doublet.

  • System Suitability Test (SST): Scan a standard polystyrene film.

    • Validation Metric: Verify that the aromatic C-C stretch occurs exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). This validates the interferometer's laser alignment.

  • Sample Loading & Scanning: Place ~5 mg of the solid powder directly onto the Diamond ATR crystal. Lower the pressure anvil until it clicks.

    • Causality: The ATR crystal must be thoroughly cleaned with isopropanol between scans to prevent spectral carryover. Consistent anvil pressure is critical—it dictates the penetration depth of the evanescent wave into the solid sample, directly controlling the absorbance intensity and ensuring reproducibility.

  • Chemometric Analysis: Export the spectra (4000–400 cm⁻¹) into a chemometric software suite. Apply a pre-validated Partial Least Squares (PLS) regression model calibrated against HPLC-verified standards.

Conclusion & Recommendations

For drug development professionals and materials scientists, the choice between FTIR and HPLC depends on the phase of development:

  • Use HPLC during early-stage synthesis, stability testing, and regulatory impurity profiling where trace-level quantification (LOD < 0.05%) is legally mandated[3].

  • Use ATR-FTIR for high-throughput raw material screening, in-process quality monitoring, and final batch release where speed, non-destructive analysis, and environmental sustainability are prioritized[2],[1].

By integrating both techniques, laboratories can establish a robust, orthogonal quality assurance framework that leverages the separation power of chromatography and the structural specificity of spectroscopy.

References

  • Kelani, K., et al. "FTIR combined with chemometric tools (Fingerprinting spectroscopy) in comparison to HPLC; Which strategy offers more opportunities as a green analytical chemistry technique for the pharmaceutical analysis." Analytical Methods, 2020. URL: [Link]

  • "Integration of Analytical Techniques (HPLC & FTIR) for Enhanced Quality Assurance in Drug Formulation." IJARSCT, 2023. URL: [Link]

Sources

Validation

Reference Standard Validation for 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: A Comparative Guide to Compendial vs. High-Resolution Orthogonal Approaches

Executive Summary & Context The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a sterically hindered, multi-functional molecule serving as a critical intermediate in the synthesis of high-molecular-wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a sterically hindered, multi-functional molecule serving as a critical intermediate in the synthesis of high-molecular-weight nonpolar benzotriazole UV stabilizers and potential pharmaceutical packaging additives[1]. Structurally, it features an intramolecular hydrogen bond between the phenolic hydroxyl and the benzotriazole nitrogen, alongside a reactive ortho-amino group.

Validating a primary reference standard for this compound presents a unique analytical challenge. The molecule's propensity to form structural isomers (e.g., 1H- vs. 2H-benzotriazole configurations) and its susceptibility to trace oxidative impurities mean that traditional compendial validation methods often fall short. This guide objectively compares traditional validation methodologies against an advanced orthogonal high-resolution suite, providing researchers and drug development professionals with a self-validating, highly reliable protocol for reference standard certification.

Methodology Comparison: Traditional vs. Orthogonal High-Resolution

When establishing a primary reference standard (where no prior highly pure standard exists), the analytical suite must prove absolute purity and unambiguous structural identity.

Alternative A: The Traditional Compendial Approach
  • Techniques: HPLC-UV (Area % Purity), Karl Fischer Titration (Water Content), Residue on Ignition (Inorganic impurities), FT-IR (Identity).

  • The Flaw (Causality): HPLC-UV relies on relative response factors. If an impurity lacks a strong chromophore, or if it shares the exact UV absorbance profile of the main peak (as is common with structural isomers like the 1H-benzotriazole variant), area normalization will falsely overestimate purity. Furthermore, without a pre-existing standard, HPLC cannot determine absolute mass fraction.

Alternative B: The Orthogonal High-Resolution Approach (Recommended)
  • Techniques: 1H-Quantitative NMR (qNMR) for absolute mass fraction, UHPLC-QTOF-MS for specific impurity profiling, 2D-NMR (HSQC, HMBC) for structural elucidation, and TGA/DSC for thermal stability.

  • The Advantage (Causality): qNMR acts as a primary ratio method. Because the NMR signal integral is directly proportional to the number of nuclei, absolute purity can be calculated using a structurally unrelated, NIST-traceable internal standard[2]. Meanwhile, UHPLC-QTOF-MS provides exact mass and unique fragmentation patterns to resolve isobaric impurities that HPLC-UV misses.

Data Presentation: Performance Comparison
Validation ParameterAlternative A (Traditional)Alternative B (Orthogonal High-Resolution)Experimental Outcome (2-Amino-6-...-phenol)
Absolute Purity Relative (Area %)Absolute (Mass Fraction)qNMR yielded 99.2% ± 0.1%; HPLC-UV overestimated at 99.8%.
Isomer Resolution Poor (Co-elution common)Excellent (Exact Mass + 2D NMR)HMBC successfully differentiated 2H- vs 1H-benzotriazole linkages.
LOD / LOQ ~0.05% / 0.1% (UV dependent)~0.01% / 0.03% (MS dependent)QTOF-MS detected a trace oxidative degradant missed by UV.
Structural Proof FT-IR (Functional groups only)1D/2D NMR + Exact MassUnambiguous assignment of all carbon and proton environments.
Regulatory Alignment Basic complianceFull ICH Q2(R2) & USP <761> complianceMeets stringent requirements for primary reference materials[3],[4].

Experimental Protocols: The Orthogonal Suite

To ensure trustworthiness, the following protocols are designed as self-validating systems, adhering to the updated framework of ICH Q2(R2) for analytical procedure validation[5].

Protocol 1: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is the gold standard for establishing the absolute purity of a primary reference standard without requiring a homologous reference[6].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM traceable). Causality: Maleic acid's vinylic protons appear as a sharp singlet at ~6.2 ppm in DMSO- d6​ , which falls in a clear spectral window away from the target compound's aromatic protons (7.0–8.0 ppm) and the methyl group (2.3 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the candidate 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of high-purity DMSO- d6​ .

  • T1​ Relaxation Measurement: Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 15–20 seconds). Causality: A delay of 5×T1​ ensures >99.3% recovery of equilibrium magnetization. Failing to do this causes signal saturation, leading to inaccurate integration and skewed purity results.

  • Acquisition & Calculation: Acquire 64 scans with a 90° excitation pulse. Phase and baseline correct the spectrum. Calculate the absolute mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol 2: Impurity Profiling via UHPLC-QTOF-MS

To satisfy the specificity requirements of ICH Q2(R2)[7], high-resolution mass spectrometry is used to detect trace impurities.

Step-by-Step Methodology:

  • Column & Mobile Phase: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Program a shallow gradient from 5% B to 95% B over 15 minutes to maximize the separation of sterically similar isomers.

  • Ionization Mode: Operate the QTOF-MS in Electrospray Ionization Positive (ESI+) mode. Causality: The basic amino group at position 2 and the nitrogen-rich benzotriazole ring readily accept protons, yielding a strong [M+H]+ signal at m/z 241.1087, allowing for sub-ppm mass accuracy confirmation.

Visualizations of Analytical Logic

The following diagrams illustrate the workflow and logical decision-making processes required to validate the reference standard.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Absolute Purity & Mass Balance Start Candidate Material 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol HRMS UHPLC-QTOF-MS (Exact Mass & Fragmentation) Start->HRMS NMR2D 1D & 2D NMR (HSQC, HMBC, COSY) Start->NMR2D FTIR FT-IR & XRD (Functional Groups & Polymorphism) Start->FTIR qNMR 1H-qNMR (Primary Ratio Method) HRMS->qNMR NMR2D->qNMR Thermal TGA / DSC / KF (Volatiles & Water) FTIR->Thermal Cert Certified Reference Standard (CoA Generation) qNMR->Cert Thermal->Cert Chrom UHPLC-UV (Organic Impurities) Chrom->Cert

Fig 1: Orthogonal Workflow for Primary Reference Standard Validation.

G Impurity Unknown Impurity Detected (Isobaric Mass) Decision Method Selection Impurity->Decision HPLC HPLC-UV (Co-elution / Identical UV) Decision->HPLC Traditional LCMS UHPLC-QTOF-MS (Unique MS/MS Fragments) Decision->LCMS Orthogonal NMR 2D HMBC NMR (N-H vs N-C Coupling) Decision->NMR Orthogonal Fail False Purity Overestimation HPLC->Fail Pass Isomer Resolved (1H vs 2H Benzotriazole) LCMS->Pass NMR->Pass

Fig 2: Analytical logic for resolving isobaric benzotriazole isomers.

References

  • High molecular weight nonpolar benzotriazoles - Google Patents Source: US Patent 9034955B2 URL
  • ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl / ICH Guidelines URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • NMR Spectroscopy - Principles and Regulatory Compliance Source: Scribd / Analytical Method Documentation URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol As a Senior Application Scientist, it is critical to understand that chemical disposal is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

As a Senior Application Scientist, it is critical to understand that chemical disposal is not merely a regulatory hurdle—it is a fundamental extension of experimental design. 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a complex, nitrogen-rich aromatic compound typically utilized in the synthesis of advanced UV absorbers and photostabilizers[1]. Due to its unique molecular architecture, it requires highly specific handling and disposal protocols to mitigate environmental and occupational risks.

Part 1: Causality in Chemical Hazard Profiling

To manage waste effectively, we must first understand the molecular causality behind the compound's hazards. The structure of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol dictates three primary disposal constraints:

  • Environmental Persistence (The Benzotriazole Ring): Benzotriazoles are engineered to absorb high-energy UV radiation and dissipate it without degrading. This extreme chemical stability translates directly to environmental persistence. They are notoriously resistant to biological degradation in standard wastewater treatment plants and exhibit high aquatic toxicity ()[2]. Sewer discharge is strictly prohibited.

  • Exothermic Oxidation Risk (The Aminophenol Moiety): Aminophenols are electron-rich and readily oxidized. If mixed with strong oxidizing agents or acids in a general waste stream, they can undergo rapid, uncontrolled exothermic reactions.

  • Toxic Combustion Byproducts (High Nitrogen Content): The molecule contains four nitrogen atoms. Standard, low-temperature combustion of nitrogen-rich organics generates highly toxic nitrogen oxides (NOx). Therefore, disposal requires high-temperature incineration equipped with specialized emission controls ()[3].

Part 2: Operational Handling & Spill Management Protocols

In the event of a spill, immediate and precise action is required to prevent aerosolization and environmental release.

Step-by-Step Spill Response:

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don a particulate respirator (N95/P100), nitrile gloves, chemical splash goggles, and a dedicated lab coat.

  • Source Containment: Ensure the spill is physically blocked from entering any laboratory floor drains or sinks.

  • Dry Cleanup Methodology: Because the compound is a solid powder, use dry cleanup procedures. Do not use compressed air or wet sweeping initially. Use anti-static tools to gently sweep up the solid. Suspended aminophenol dust can form explosive mixtures in the air; minimizing dust generation is critical ()[4].

  • Residue Decontamination: Once the bulk solid is collected, wipe the area with a damp cloth and mild detergent.

  • Validation Check: Inspect the area with a flashlight held at a low angle to the floor to detect any remaining crystalline dust. Place all cleanup materials (including the damp cloth) into a designated hazardous waste container ()[5].

Part 3: Waste Segregation and Storage Workflows

A self-validating waste storage system ensures that incompatibilities are caught before they escalate into safety incidents.

Step-by-Step Storage Protocol:

  • Container Selection: Collect the solid waste in a high-density polyethylene (HDPE) or amber glass container. These materials prevent UV-induced degradation and moisture ingress.

  • Segregation: Isolate this waste stream entirely from strong oxidizers, heavy metal salts, and aqueous acids. Store in a dedicated "Hazardous Organic Solid" secondary containment bin.

  • GHS Labeling: Affix a label clearly stating: "Hazardous Waste: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol". Ensure the GHS hazard pictograms for Environmental Hazard and Health Hazard/Irritant are visible ()[6].

  • Validation Check: Before transferring the container to the temporary storage area, perform a seal check. Wipe the exterior of the container with a dry cloth to guarantee zero external contamination.

Part 4: Primary Disposal Procedures

The ultimate destruction of this chemical must break the stable aromatic rings without releasing toxic byproducts into the atmosphere.

Step-by-Step Final Disposal:

  • EHS Manifesting: Log the exact weight and chemical profile of the waste with your institutional Environmental Health and Safety (EHS) department.

  • Licensed Destruction: The material must be transferred to a licensed hazardous waste destruction facility. Landfilling the raw chemical is unacceptable due to leaching risks.

  • Controlled Incineration: The facility must utilize high-temperature solid waste incineration (>850°C) to fully cleave the benzotriazole ring ()[7].

  • Flue Gas Scrubbing: Confirm with the EHS contractor that their incineration apparatus utilizes flue gas scrubbing. This is a non-negotiable requirement to neutralize the NOx gases generated by the compound's amino and triazole groups[8].

Quantitative Data & Parameter Summary

Operational ParameterSpecificationScientific Rationale
Waste Classification Hazardous Organic SolidContains persistent benzotriazole and sensitizing aminophenol groups.
Primary Disposal Method High-Temperature IncinerationDestroys the highly stable aromatic ring systems completely.
Required Emission Control Flue Gas ScrubbingNeutralizes toxic NOx gases generated from the N4 moiety during combustion.
Spill Cleanup Method Dry Cleanup (Anti-static)Prevents the formation of explosive airborne dust clouds.
Storage Compatibility Isolate from OxidizersPrevents uncontrolled exothermic oxidation of the aminophenol group.

Waste Management and Disposal Workflow

G Start Waste Generation: 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl) -4-methylphenol Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation Identify hazard Containerization Containerization (HDPE/Glass, Sealed) Segregation->Containerization Transfer Labeling GHS Labeling (Aquatic Toxicity, Irritant) Containerization->Labeling Secure Storage Temporary Storage (Ventilated, <25°C) Labeling->Storage Log EHS EHS Pickup & Manifesting Storage->EHS Request pickup Incineration High-Temp Incineration (with Flue Gas Scrubbing) EHS->Incineration Primary disposal

Caption: Step-by-step decision and operational workflow for the safe disposal of benzotriazole derivatives.

References

  • Environmental Science & Technology - ACS Publications. "Priority Organic Pollutant Monitoring Inventory and Relative Risk Reduction Potential for Solid Waste Incineration." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex synthetic intermediates or specialized UV absorbers like 2-Amino-6-(2H-1,2,3-benzotriazol-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex synthetic intermediates or specialized UV absorbers like 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol . This compound is a highly functionalized derivative of Drometrizole (a widely used benzotriazole UV stabilizer). Its unique molecular architecture—combining a reactive amino group, an irritating phenolic core, and an environmentally persistent benzotriazole ring—demands a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

Here is your comprehensive, mechanistic guide to safely managing this chemical in a laboratory or drug development setting.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand why the chemical poses a threat. The hazards of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol are dictated by its three primary functional groups:

  • The Primary Amino Group (-NH₂): This group acts as a strong nucleophile. In biological systems, it dramatically increases the risk of haptenation—the covalent binding of the chemical to epidermal proteins. This mechanism makes the compound a potent Category 1B Skin Sensitizer , capable of inducing severe allergic contact dermatitis upon repeated exposure[1].

  • The Phenolic Core: Phenols are inherently caustic to biological tissues because they disrupt lipid bilayers and denature proteins. Direct contact with this core will cause localized acute skin irritation and severe ocular damage (Category 2A Eye Irritant)[2][3].

  • The Benzotriazole Ring: Designed to absorb UV radiation and dissipate it as heat without degrading, this ring makes the molecule incredibly stable. Consequently, it is highly persistent in the environment and classified as Chronic 1 (Very toxic to aquatic life with long-lasting effects) [1].

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory protective barriers required to mitigate systemic and localized exposure.

PPE CategoryRecommended Material / SpecificationQuantitative StandardMechanistic Rationale
Hand Protection Nitrile or Neoprene (Double Gloving)Thickness ≥ 0.11 mm; Breakthrough > 480 minBlocks percutaneous absorption; prevents hapten-induced allergic contact dermatitis[1].
Eye/Face Protection Chemical Splash GogglesEN 166 or NIOSH Z87.1Prevents ocular irritation and corneal damage from the caustic phenolic core[2].
Respiratory Protection N95 or P100 Particulate RespiratorFiltration efficiency ≥ 95%Prevents inhalation of aerosolized particulates, mitigating respiratory tract irritation[3].
Body Protection Flame-Resistant, Impermeable Lab CoatStandard laboratory gradePrevents systemic exposure and accumulation of persistent dust on personal clothing[4].

Occupational Exposure and PPE Mitigation Pathway

ExposureMitigation Chem 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl) -4-methylphenol Dermal Dermal Contact (Haptenation/Sensitization) Chem->Dermal Transfer Ocular Ocular Contact (Phenolic Irritation) Chem->Ocular Splash/Dust Inhalation Inhalation (Particulate Aerosolization) Chem->Inhalation Airborne Gloves Nitrile/Neoprene Gloves (≥0.11mm thickness) Dermal->Gloves Blocked By Goggles Splash Goggles (EN 166/NIOSH) Ocular->Goggles Blocked By Hood Class II Fume Hood & P100 Respirator Inhalation->Hood Blocked By Safe Systemic Protection & Operational Safety Gloves->Safe Goggles->Safe Hood->Safe

Logical relationship between chemical exposure routes, physiological hazards, and PPE mitigation.

Step-by-Step Operational Workflows

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. Below are the field-proven methodologies for handling and disposing of this compound.

SOP 1: Safe Dispensing and Solution Preparation

Because this compound is a potent sensitizer and UV absorber, preparation must minimize aerosolization and protect the structural integrity of the chemical.

  • Environmental Verification: Ensure the Class II chemical fume hood is fully operational with a calibrated face velocity of 80–100 FPM. Do not handle this powder on an open bench[2].

  • PPE Donning: Don a flame-resistant lab coat, tightly fitting splash goggles[4], and double-layer nitrile gloves.

  • Static Mitigation: Benzotriazole powders are prone to static cling. Use an anti-static gun (e.g., Zerostat) on the analytical balance and weighing spatulas to prevent the fine powder from aerosolizing and adhering to gloves.

  • Weighing: Tare a static-free weigh boat. Carefully dispense the required mass using a micro-spatula. Keep the primary chemical container tightly sealed immediately after use to prevent ambient moisture degradation.

  • Dissolution: Transfer the powder quantitatively to a 1.5 mL amber glass vial . Causality note: As a UV absorber, the compound can undergo slow photo-degradation under harsh fluorescent lab lighting; amber glass preserves molecular integrity. Add the appropriate organic solvent (e.g., anhydrous DMSO or Ethanol).

  • Homogenization: Cap the vial tightly and vortex for 30 seconds until complete dissolution is achieved.

  • Storage: Label the vial with the chemical name, concentration, date, and core hazard warnings ("Sensitizer", "Aquatic Toxicity"). Store at -20°C away from strong oxidizing agents[3].

SOP 2: Chemical Spill Containment and Decontamination

Due to the extreme aquatic toxicity of the benzotriazole ring, standard aqueous spill responses are strictly prohibited.

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill and increase room ventilation.

  • PPE Escalation: If the spill occurs outside the fume hood, immediately upgrade respiratory protection to a NIOSH-approved P100 half-face respirator[2].

  • Dry Containment (Critical Step): Surround the solid spill with universal chemical binders or diatomaceous earth. Do not use water. Introducing water will not dissolve the lipophilic compound but will expand the contamination zone and risk introducing the Chronic 1 aquatic toxin into municipal drains[1].

  • Collection: Use a non-sparking, anti-static scoop to collect the absorbed material. Place it directly into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Scrub the affected surface with a 70% Isopropyl Alcohol (IPA) or Ethanol solution. Causality note: The phenolic core is highly soluble in alcohols, ensuring complete removal of the sensitizing residue from the benchtop[2].

  • Final Wash & Waste Segregation: Wipe the area with damp paper towels to remove any remaining solvent. Dispose of all wipes, gloves, and binders in a clearly labeled "Hazardous Aquatic Waste" container for high-temperature incineration[3].

Sources

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